molecular formula C12H14Cl2FNO4S B12421759 ent-Florfenicol-d3

ent-Florfenicol-d3

Cat. No.: B12421759
M. Wt: 361.2 g/mol
InChI Key: AYIRNRDRBQJXIF-SFUNZEOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-Florfenicol-d3 is a useful research compound. Its molecular formula is C12H14Cl2FNO4S and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

361.2 g/mol

IUPAC Name

2,2-dichloro-N-[(2S,3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i6D2,9D

InChI Key

AYIRNRDRBQJXIF-SFUNZEOWSA-N

Isomeric SMILES

[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to ent-Florfenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum bacteriostatic antibiotic. Florfenicol itself is a synthetic analog of thiamphenicol and is primarily used in veterinary medicine. The designation 'ent' signifies that it is the enantiomer of the naturally occurring or active form. The '-d3' indicates that three hydrogen atoms have been replaced by deuterium atoms, making it a stable isotopically labeled compound. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, analytical methodologies, and its relationship to the biologically active form of Florfenicol.

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of Florfenicol, with a slight increase in molecular weight due to the presence of deuterium.

PropertyValue
Molecular Formula C₁₂H₁₁D₃Cl₂FNO₄S
Molecular Weight 361.23 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 152 - 156 °C (for Florfenicol)[2]
Boiling Point 617 - 619 °C (for Florfenicol)[2]
Solubility Easily soluble in dimethylformamide, soluble in methanol, slightly soluble in glacial acetic acid, and very slightly soluble in water or chloroform (for Florfenicol).[3]
Optical Rotation [α]D/20 -16 to -19 ° (for D-threo-Florfenicol)[2]

Synthesis of this compound: A Plausible Experimental Workflow

A patent for the synthesis of Florfenicol describes a method involving the cyclization of a chiral amine to build the desired stereochemistry, which can be adapted for the synthesis of the enantiomer[4].

Synthesis_Workflow cluster_0 Stereoselective Synthesis of ent-Florfenicol Amine cluster_1 Deuteration and Acylation Start Starting Material (e.g., p-methylthiobenzaldehyde) Step1 Asymmetric Synthesis (e.g., using a chiral auxiliary or catalyst) Start->Step1 1. Intermediate1 Chiral Intermediate (e.g., enantiomerically pure amino alcohol precursor) Step1->Intermediate1 2. Step2 Functional Group Manipulations Intermediate1->Step2 3. Intermediate2 ent-Florfenicol Amine Precursor Step2->Intermediate2 4. Step3 Final Conversion to Amine Intermediate2->Step3 5. Product1 ent-Florfenicol Amine Step3->Product1 6. Product1_c ent-Florfenicol Amine Step4 Deuterium Labeling (e.g., reduction with a deuterated reagent) Product1_c->Step4 7. Intermediate3 ent-Florfenicol Amine-d3 Step4->Intermediate3 8. Step5 Dichloroacetylation Intermediate3->Step5 9. Product2 This compound Step5->Product2 10.

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of Florfenicol resides almost exclusively in the D-threo stereoisomer. The L-threo, D-erythro, and L-erythro isomers are considered virtually inactive[1]. Therefore, this compound, being the enantiomer of the active form, is expected to have negligible antibacterial activity.

Florfenicol acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby preventing the peptidyl transferase step of protein synthesis[3][5]. This mechanism is shared with chloramphenicol and thiamphenicol.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Peptidyl Transferase Center (A-site) Protein_Synthesis Peptide Chain Elongation 50S->Protein_Synthesis 30S 30S Subunit Florfenicol Florfenicol Florfenicol->50S:f1 Binds to Florfenicol->Protein_Synthesis tRNA Aminoacyl-tRNA tRNA->50S:f1 Binding Blocked Inhibition Inhibition

Caption: Mechanism of action of Florfenicol.

Analytical Methodology: Chiral HPLC

The primary application of this compound is as an internal standard for the quantification of Florfenicol and for stereochemical purity analysis. The separation of Florfenicol enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC for Florfenicol Enantiomers

This protocol is based on a validated method for the enantiomeric separation of Florfenicol[6].

1. Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm[6]

  • Mobile Phase: n-Hexane:Ethanol:Methanol (80:10:10, v/v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 225 nm[6]

  • Column Temperature: Ambient

2. Sample Preparation:

  • Prepare a stock solution of the Florfenicol sample in the mobile phase.

  • Dilute the stock solution to a suitable concentration for analysis.

  • For use as an internal standard, a stock solution of this compound of known concentration is prepared and added to the sample before analysis.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram.

  • The retention times for the two enantiomers will be different, allowing for their separation and quantification.

Analytical_Workflow Sample Florfenicol Sample Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation IS This compound (Internal Standard) IS->Preparation HPLC Chiral HPLC Analysis Preparation->HPLC Detection UV Detection (225 nm) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Analytical workflow for chiral separation of Florfenicol.

Applications in Research and Drug Development

This compound is a valuable tool for:

  • Pharmacokinetic Studies: As an internal standard in mass spectrometry-based assays to accurately quantify Florfenicol concentrations in biological matrices.

  • Metabolism Studies: To aid in the identification and quantification of Florfenicol metabolites.

  • Quality Control: To determine the enantiomeric purity of Florfenicol drug substances and products.

  • Stereoselectivity Research: In studies investigating the stereospecific interactions of Florfenicol with its biological targets.

Conclusion

This compound is a critical analytical standard and research tool for professionals in the pharmaceutical and veterinary sciences. Its use ensures the accuracy and reliability of analytical methods for Florfenicol and contributes to a deeper understanding of its stereochemical properties and biological activity. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its effective utilization in research and development.

References

An In-depth Technical Guide to ent-Florfenicol-d3: Structure, Properties, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum bacteriostatic antibiotic used extensively in veterinary medicine. As a stable isotope-labeled internal standard, this compound is a critical tool in the accurate quantification of Florfenicol and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, with a focus on its role in pharmacokinetic and residue analysis studies.

Chemical Structure and Properties

Florfenicol, with the chemical name D-threo-1-(4-methylsulfonylphenyl)-2-dichloroacetamido-3-fluoro-1-propanol, possesses two chiral centers, resulting in four possible stereoisomers. The biologically active isomer is the D-threo isomer, which has the (1R,2S) configuration.[1] ent-Florfenicol is the enantiomer of Florfenicol and therefore has the (1S,2R) stereochemistry. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, typically on the methylsulfonyl group, to increase its mass for use as an internal standard in mass spectrometry-based analytical methods.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as an analytical standard. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁D₃Cl₂FNO₄S[2]
Molecular Weight 361.23 g/mol [2]
Stereochemistry (1S,2R)Inferred from Florfenicol
Appearance White to off-white solidGeneric
Solubility Soluble in methanol, acetonitrile, and other organic solvents[3]
Stereochemical Relationship

The relationship between Florfenicol, its enantiomer, and their deuterated analogs is essential for understanding their application in chiral separations and as internal standards.

G Stereochemical Relationship of Florfenicol Analogs Florfenicol Florfenicol (1R,2S) ent_Florfenicol ent-Florfenicol (1S,2R) Florfenicol->ent_Florfenicol Enantiomers Florfenicol_d3 Florfenicol-d3 (1R,2S) Florfenicol->Florfenicol_d3 Isotopologues ent_Florfenicol_d3 This compound (1S,2R) ent_Florfenicol->ent_Florfenicol_d3 Isotopologues Florfenicol_d3->ent_Florfenicol_d3 Enantiomers

Stereochemical relationship of Florfenicol and its analogs.

Synthesis of this compound

A general proposed workflow for the synthesis is outlined below. The key challenge lies in maintaining the desired (1S,2R) stereochemistry throughout the synthesis.

G Proposed Synthesis Workflow for this compound start Deuterated 4-(methylsulfonyl)benzaldehyde step1 Condensation with a chiral glycine equivalent start->step1 step2 Stereoselective reduction step1->step2 step3 Fluorination step2->step3 step4 Dichloroacetylation step3->step4 end This compound step4->end

A proposed high-level synthesis workflow for this compound.

Mechanism of Action of Florfenicol (Parent Compound)

Florfenicol, the parent compound of this compound, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4] It binds to the 50S ribosomal subunit, which prevents the action of peptidyl transferase, thereby inhibiting the formation of peptide bonds and halting protein elongation.[4] This mechanism is similar to that of chloramphenicol and thiamphenicol.

Analytical Applications

The primary application of this compound is as an internal standard in analytical methods for the quantification of Florfenicol and its major metabolite, Florfenicol amine. Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response in techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Protocol: Quantification of Florfenicol and Florfenicol Amine in Bovine Serum and Seminal Plasma using UHPLC-MS/MS

The following is a detailed experimental protocol adapted from a validated method for the simultaneous quantification of Florfenicol and Florfenicol amine in bull serum and seminal plasma, using Florfenicol-d3 as an internal standard.[3] Although the original study used Florfenicol-d3, the protocol is directly applicable for this compound.

4.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • Florfenicol and Florfenicol Amine analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Bovine serum and seminal plasma (blank)

4.1.2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Prepare a stock solution of this compound by dissolving 1 mg of the pure powder in a 10 mL volumetric flask with methanol.[3]

  • Working Solutions: Prepare working solutions for calibration and quality control (QC) samples by serial dilution of the stock solutions in acetonitrile. Protect all solutions from light and store at -20 ± 2°C.

4.1.3. Sample Preparation

  • To 100 µL of serum or seminal plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.4. UHPLC-MS/MS Conditions

  • UHPLC System: Waters Acquity UPLC I-Class

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Florfenicol, Florfenicol amine, and this compound.

Analytical Method Workflow

The workflow for the analysis of Florfenicol and its metabolites using this compound as an internal standard is a multi-step process designed for high accuracy and precision.

G Analytical Workflow for Florfenicol Quantification sample Biological Sample (e.g., Serum, Plasma) spike Spike with This compound (IS) sample->spike precipitation Protein Precipitation (Acetonitrile) spike->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UHPLC-MS/MS Analysis reconstitution->analysis quantification Data Processing and Quantification analysis->quantification

Workflow for the quantification of Florfenicol using an internal standard.
Quantitative Data and Method Validation

The use of this compound allows for robust and reliable quantification. The following tables summarize typical validation parameters for an HPLC-MS/MS method for Florfenicol and Florfenicol amine.

Table 1: Linearity and Range

AnalyteMatrixRange (ng/mL)Reference
FlorfenicolSerum5 - 5000> 0.99[3]
FlorfenicolSeminal Plasma5 - 5000> 0.99[3]
Florfenicol AmineSerum1 - 1000> 0.99[3]
Florfenicol AmineSeminal Plasma2 - 2000> 0.99[3]

Table 2: Accuracy and Precision

AnalyteMatrixQC Level (ng/mL)Accuracy (%)Precision (CV%)Reference
FlorfenicolSerum1598.75.4[3]
FlorfenicolSerum250102.13.8[3]
FlorfenicolSerum4000101.54.1[3]
Florfenicol AmineSeminal Plasma695.86.2[3]
Florfenicol AmineSeminal Plasma10099.34.5[3]
Florfenicol AmineSeminal Plasma1500103.23.9[3]

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and veterinary medicine. Its well-defined chemical structure and properties make it an ideal internal standard for the accurate and precise quantification of Florfenicol and its metabolites. The detailed experimental protocols and validation data presented in this guide demonstrate the robustness of analytical methods employing this compound, ensuring reliable data for pharmacokinetic, residue analysis, and other critical studies.

References

Synthesis of Deuterated Florfenicol Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated florfenicol standards, essential for quantitative analysis in drug development and research. The document outlines a proposed synthetic pathway for florfenicol-d3, alongside a summary of the established synthesis of non-deuterated florfenicol for comparative purposes. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support practical application in a laboratory setting.

Introduction to Deuterated Florfenicol

Florfenicol is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine.[1] It is a synthetic analog of thiamphenicol and functions by inhibiting protein synthesis in bacteria.[2] Deuterated florfenicol, most commonly florfenicol-d3, serves as an invaluable internal standard for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate quantification of the parent drug in complex biological matrices.[3] The strategic incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled analyte, making it an ideal tracer.[3]

The most common form of deuterated florfenicol is florfenicol-d3, where the three hydrogen atoms of the methylsulfonyl group are replaced with deuterium. This guide will focus on a proposed synthetic route to this specific isotopologue.

Synthesis of Florfenicol and Proposed Synthesis of Florfenicol-d3

The synthesis of florfenicol typically starts from thiamphenicol or a derivative thereof.[2][4] A novel and environmentally friendly approach involves the hydrolysis of thiamphenicol, followed by cyclization and fluorination steps.[4] Several synthetic routes have been developed to improve efficiency and reduce environmental impact.[5]

For the synthesis of deuterated florfenicol (florfenicol-d3), a plausible and efficient strategy involves the introduction of the deuterated methyl group at an early stage of the synthesis to maximize incorporation and yield. The proposed pathway begins with a deuterated starting material, such as deuterated methyl iodide (CD3I), and follows a convergent synthesis strategy.

Proposed Synthetic Workflow for Florfenicol-d3

The following diagram illustrates a proposed multi-step synthesis for florfenicol-d3, starting from 4-(methylthio)benzaldehyde and incorporating the deuterated methyl group via an oxidation and subsequent alkylation or by starting with a pre-deuterated precursor.

G cluster_0 Step 1: Synthesis of Deuterated Precursor cluster_1 Step 2: Introduction of the Aminodiol Sidechain cluster_2 Step 3: Fluorination and Deprotection cluster_3 Step 4: Dichloroacetylation 4_methylthio_benzaldehyde 4-(Methylthio)benzaldehyde oxidation Oxidation (e.g., m-CPBA) 4_methylthio_benzaldehyde->oxidation 4_methylsulfinyl_benzaldehyde 4-(Methylsulfinyl)benzaldehyde oxidation->4_methylsulfinyl_benzaldehyde grignard grignard 4_methylsulfinyl_benzaldehyde->grignard Grignard Reagent with Deuterated Methyl Iodide (CD3MgI) deuterated_precursor 1-(4-(Methyl-d3-sulfonyl)phenyl)ethan-1-one grignard->deuterated_precursor condensation condensation deuterated_precursor->condensation Condensation with Glycine Derivative aminodiol_intermediate Deuterated Aminodiol Intermediate condensation->aminodiol_intermediate fluorination fluorination aminodiol_intermediate->fluorination Fluorination (e.g., DAST) fluorinated_intermediate Fluorinated Deuterated Intermediate fluorination->fluorinated_intermediate deprotection deprotection fluorinated_intermediate->deprotection Deprotection florfenicol_amine_d3 Florfenicol Amine-d3 deprotection->florfenicol_amine_d3 acetylation acetylation florfenicol_amine_d3->acetylation Dichloroacetylation (e.g., Dichloroacetyl Chloride) florfenicol_d3 Florfenicol-d3 acetylation->florfenicol_d3

Caption: Proposed synthetic workflow for florfenicol-d3.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of both non-deuterated florfenicol and the proposed synthesis of florfenicol-d3. Yields and purity are estimates based on typical organic reactions and may vary depending on specific laboratory conditions.

Table 1: Synthesis of Non-Deuterated Florfenicol

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1Hydrolysis of ThiamphenicolThiamphenicol, HCl90-95>98
2CyclizationOxazolidin-2-one formation85-90>97
3FluorinationDAST or other fluorinating agent70-80>95
4DichloroacetylationDichloroacetyl chloride80-90>99

Table 2: Proposed Synthesis of Deuterated Florfenicol (Florfenicol-d3)

StepReactionKey ReagentsTypical Yield (%)Purity (%)Isotopic Enrichment (%)
1Synthesis of Deuterated Precursor4-(Methylthio)benzaldehyde, m-CPBA, CD3MgI75-85>98>99 (for precursor)
2Introduction of Aminodiol SidechainDeuterated precursor, Glycine derivative70-80>97>99
3Fluorination and DeprotectionDAST, Deprotecting agent65-75>95>99
4DichloroacetylationDichloroacetyl chloride80-90>99>99

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of florfenicol-d3.

Step 1: Synthesis of 1-(4-(Methyl-d3-sulfonyl)phenyl)ethan-1-one (Deuterated Precursor)
  • Oxidation: To a solution of 4-(methylthio)benzaldehyde (1 equivalent) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(methylsulfinyl)benzaldehyde.

  • Grignard Reaction: Prepare a Grignard reagent from deuterated methyl iodide (CD3I) and magnesium turnings in anhydrous diethyl ether. To a solution of 4-(methylsulfinyl)benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C, add the freshly prepared CD3MgI (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 1-(4-(methyl-d3-sulfonyl)phenyl)ethan-1-one.

Step 3: Fluorination of the Deuterated Intermediate
  • To a solution of the deuterated aminodiol intermediate (1 equivalent) in anhydrous DCM at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the fluorinated deuterated intermediate.

Step 4: Dichloroacetylation to Florfenicol-d3
  • To a solution of florfenicol amine-d3 (1 equivalent) and triethylamine (1.5 equivalents) in methanol at 0 °C, add dichloroacetyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure florfenicol-d3.

Mechanism of Action of Florfenicol

Florfenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding event interferes with the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing peptide bond formation and halting protein elongation.

G cluster_ribosome Ribosomal Complex Bacterial_Ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Binding_Site Peptidyl Transferase Center (A-site) Florfenicol Florfenicol Florfenicol->Binding_Site Binds to Peptide_Bond_Formation Peptide Bond Formation Binding_Site->Peptide_Bond_Formation Prevents Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Binding_Site Binding Blocked Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of action of florfenicol.

This guide provides a foundational understanding and practical framework for the synthesis of deuterated florfenicol standards. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory capabilities and requirements.

References

ent-Florfenicol-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum synthetic antibiotic primarily used in veterinary medicine. As a stable isotope-labeled internal standard, this compound is a critical tool in analytical chemistry, particularly in pharmacokinetic and residue analysis studies utilizing mass spectrometry. Its use allows for precise quantification of Florfenicol in complex biological matrices by correcting for matrix effects and variations in sample processing and instrument response. This technical guide provides an in-depth overview of this compound, including its chemical properties, its application in experimental protocols, and the mechanism of action of its non-deuterated counterpart, Florfenicol.

Core Data

The fundamental properties of this compound are summarized below, providing essential information for its use as an analytical standard.

PropertyValue
CAS Number 1217619-10-7
Molecular Formula C₁₂H₁₁D₃Cl₂FNO₄S
Molecular Weight 361.23 g/mol

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Florfenicol, the non-deuterated parent compound of this compound, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] This process is crucial for bacterial growth and replication. The primary target of Florfenicol is the 50S ribosomal subunit.[1][2]

The mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: Florfenicol specifically binds to the 50S subunit of the bacterial ribosome.[1][2]

  • Inhibition of Peptidyl Transferase: This binding action inhibits the peptidyl transferase enzyme.[1][2]

  • Blockage of Peptide Bond Formation: By inhibiting peptidyl transferase, Florfenicol blocks the formation of peptide bonds between amino acids.[1]

  • Cessation of Protein Elongation: The inability to form peptide bonds halts the elongation of the polypeptide chain, thereby arresting protein synthesis.[1]

  • Bacteriostatic Effect: The disruption of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.[1]

Florfenicol_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase Inhibits 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Blocks Florfenicol Florfenicol Florfenicol->50S_Subunit Binds to Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition of

Florfenicol's mechanism of action on the bacterial ribosome.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is primarily utilized as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Florfenicol and its metabolites in biological samples.[3][4][5] The following protocol is a representative example based on a validated UHPLC-MS/MS method for the quantification of Florfenicol and Florfenicol amine in bull serum and seminal plasma.[3][4]

1. Preparation of Standard Solutions [3][4]

  • Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound pure powder and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard Working Solution (2 µg/mL): Prepare by diluting the stock solution with acetonitrile. Protect the solution from light.

2. Sample Preparation [4]

  • Thaw biological samples (e.g., serum, plasma) at room temperature.

  • In a 1.5 mL microtube, combine 100 µL of the sample with 20 µL of the this compound internal standard working solution.

  • Add 80 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 21,000 ×g for 10 minutes at 20°C.

  • Transfer 20 µL of the supernatant to an LC glass vial containing 180 µL of ultra-pure water.

3. UHPLC-MS/MS Analysis [3][4]

  • Chromatographic Separation: Utilize a suitable reversed-phase column (e.g., BEH C18) for analyte separation.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Florfenicol and this compound.

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards to generate a calibration curve. Use this curve to determine the concentration of Florfenicol in the unknown samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (100 µL) IS This compound IS (20 µL of 2 µg/mL) Sample->IS Precipitation Protein Precipitation (80 µL Acetonitrile) IS->Precipitation Vortex Vortex (30s) Precipitation->Vortex Centrifuge Centrifuge (21,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (20 µL) Centrifuge->Supernatant Dilution Dilute with Water (180 µL) Supernatant->Dilution UHPLC UHPLC Separation (Reversed-Phase Column) Dilution->UHPLC Inject MSMS Tandem Mass Spectrometry (MRM Mode) UHPLC->MSMS Elute Quantification Quantification (Peak Area Ratio vs. Conc.) MSMS->Quantification Detect

Workflow for sample analysis using this compound as an internal standard.

Quantitative Data: Pharmacokinetic Parameters of Florfenicol

The use of deuterated internal standards like this compound is essential for obtaining accurate pharmacokinetic data. The following tables summarize key pharmacokinetic parameters of Florfenicol from studies in various animal species. While these studies may not have all used this compound specifically, the data illustrates the typical quantitative results obtained in such research.

Table 1: Pharmacokinetic Parameters of Florfenicol after Intravenous Administration

SpeciesDose (mg/kg)t½ (h)Vd (L/kg)Cl (L/h/kg)Reference
Dogs201.111.451.03[6]
Camels52.30.7320.0037 (ml/min/kg)[7]

Table 2: Pharmacokinetic Parameters of Florfenicol after Oral Administration

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Dogs206.180.941.2495.43[6]
Donkeys300.130.685.92-[8]
Rainbow Trout150.273 (plasma)1628.62 (intestine)-[9]

Table 3: Pharmacokinetic Parameters of Florfenicol Amine (Metabolite) after Oral Administration of Florfenicol

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Reference
Donkeys300.080.7215.95[8]

Conclusion

This compound serves as an indispensable tool for researchers and scientists in the field of drug development and food safety. Its application as an internal standard ensures the accuracy and reliability of quantitative analytical methods for Florfenicol. Understanding its chemical properties, the mechanism of action of its parent compound, and the experimental protocols for its use are crucial for its effective implementation in research and regulatory settings. The data and methodologies presented in this guide provide a solid foundation for professionals working with this important analytical standard.

References

The Role of ent-Florfenicol-d3 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the purpose and application of ent-Florfenicol-d3 in research, with a focus on its critical role as an internal standard in quantitative analytical methodologies. As the deuterated analogue of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine, this compound is indispensable for accurate and precise quantification of Florfenicol and its metabolites in complex biological matrices.[1][2][3] This guide will detail its properties, experimental applications, and the underlying principles of its use.

Core Principles: The Internal Standard Advantage

In quantitative analysis, particularly in chromatography and mass spectrometry, achieving high accuracy and precision can be challenging due to variations in sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both the calibration standards and the unknown samples. By comparing the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to more reliable and reproducible results.

This compound is an ideal internal standard for Florfenicol analysis for several key reasons:

  • Chemical Similarity: As an isotopically labeled version of Florfenicol, it exhibits nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[1]

  • Mass Difference: The deuterium atoms in this compound give it a distinct, higher molecular weight than Florfenicol.[4] This mass difference allows for their separate detection and quantification by a mass spectrometer without interfering with each other.

  • Co-elution: In chromatographic separations, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), this compound co-elutes with Florfenicol, meaning they exit the chromatography column at the same time. This is crucial for effective normalization of any variations that may occur during the chromatographic run.

Quantitative Data Summary

The following table summarizes the key chemical properties of Florfenicol and this compound.

PropertyFlorfenicolThis compound
Molecular Formula C₁₂H₁₄Cl₂FNO₄SC₁₂H₁₁D₃Cl₂FNO₄S
Molecular Weight 358.21 g/mol [2]361.23 g/mol [4]
CAS Number 73231-34-21217619-10-7[4]
Synonyms (-)-Florfenicol; SCH-25298(-)-Florfenicol-d3; SCH-25298-d3

Experimental Protocol: Quantification of Florfenicol in Biological Matrices using UHPLC-MS/MS

This section provides a detailed, representative methodology for the quantification of Florfenicol in biological samples, such as serum or milk, using this compound as an internal standard.

1. Materials and Reagents:

  • Florfenicol analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., serum, plasma, milk)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Florfenicol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Florfenicol stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (or calibration standard), add 10 µL of the this compound internal standard spiking solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

3. UHPLC-MS/MS Analysis:

  • UHPLC System: A system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed with:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Florfenicol and this compound to ensure selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Florfenicol356.0185.0
This compound359.0188.0

4. Data Analysis:

  • The peak areas of Florfenicol and this compound are integrated from the chromatograms.

  • A calibration curve is constructed by plotting the ratio of the peak area of Florfenicol to the peak area of this compound against the concentration of the Florfenicol calibration standards.

  • The concentration of Florfenicol in the unknown samples is then determined by interpolating the peak area ratio of the sample onto the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between Florfenicol and its deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute inject UHPLC Injection reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_florfenicol Florfenicol cluster_d3 This compound cluster_properties Shared Properties cluster_detection Differential Detection florfenicol C₁₂H₁₄Cl₂FNO₄S MW: 358.21 florfenicol_d3 C₁₂H₁₁D₃Cl₂FNO₄S MW: 361.23 florfenicol->florfenicol_d3 Isotopic Labeling (3 Deuterium Atoms) properties Similar Chemical & Physical Properties Co-elution in Chromatography florfenicol->properties detection Distinct Mass-to-Charge Ratio (m/z) Separable by Mass Spectrometry florfenicol->detection florfenicol_d3->properties florfenicol_d3->detection

Relationship between Florfenicol and this compound.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern, high-throughput quantitative analysis of Florfenicol in various research and regulatory settings. Its chemical similarity and distinct mass allow for the correction of analytical variability, thereby ensuring the accuracy, precision, and reliability of the obtained results. The detailed methodology and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows.

References

Technical Guide: Certificate of Analysis Specifications for ent-Florfenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for ent-Florfenicol-d3. It details the analytical methodologies used to determine these specifications, offering insights for researchers and professionals in drug development and quality control.

Compound Information

This compound is the enantiomer of Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic Florfenicol. The "ent-" prefix denotes it as the enantiomer of the active D-threo isomer of Florfenicol. The "-d3" indicates the presence of three deuterium atoms, typically on the methylsulfonyl group, which makes it a valuable internal standard for mass spectrometry-based quantitative analyses.

Table 1: General Compound Specifications

ParameterSpecificationSource
Chemical Name 2,2-dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]acetamide[1]
CAS Number 1217619-10-7[2][3]
Molecular Formula C₁₂H₁₁D₃Cl₂FNO₄S[2]
Molecular Weight 361.23 g/mol [2][3]
Appearance White to off-white solid[4]
Storage Recommended: -20°C for long-term storage.[4]

Quality Control Specifications and Analytical Methodologies

The following sections detail the key quality control tests performed on this compound, along with the experimental protocols for each.

Identity

Specification: The identity of the compound is confirmed by comparing its spectral data with that of a known reference standard.

Experimental Protocol: ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Acceptance Criteria: The resulting spectrum should be consistent with the expected structure of this compound. The chemical shifts, splitting patterns, and integration values of the peaks should correspond to the protons in the molecule, accounting for the deuterium substitution on the methyl group.

Purity

Specification: The chemical purity is determined by chromatographic methods.

Table 2: Purity Specifications

ParameterMethodTypical SpecificationSource
Chemical Purity LC-MS≥ 98%[4]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To determine the chemical purity of this compound by separating it from any impurities.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1]

    • Mobile Phase: A gradient elution with water and acetonitrile, often with a modifier like formic acid, is typical.[5]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Florfenicol and its analogs.[1]

    • Data Acquisition: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range.

  • Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks in the chromatogram.

  • Acceptance Criteria: The chemical purity should be ≥ 98%.

Isotopic Enrichment

Specification: The isotopic purity, or the percentage of the deuterated species, is a critical parameter for an internal standard.

Table 3: Isotopic Enrichment Specifications

ParameterMethodTypical SpecificationSource
Isotopic Enrichment (d3) Mass Spectrometry≥ 95%[4]
d2 Species Mass SpectrometryReported[4]

Experimental Protocol: Mass Spectrometry

  • Objective: To determine the isotopic distribution and calculate the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurements and separation of isotopic peaks.

  • Sample Preparation: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation as described in the LC-MS purity method.

  • Data Acquisition: The mass spectrum is acquired in a high-resolution mode to resolve the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species.

  • Data Analysis: The relative intensities of the isotopic peaks are used to calculate the percentage of each species. The isotopic enrichment for the d3 species is calculated as: % d3 Enrichment = (Intensity of d3 peak / Sum of intensities of all isotopic peaks) * 100

  • Acceptance Criteria: The isotopic enrichment of the d3 species should be ≥ 95%, with the percentages of other isotopic species also reported.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of Florfenicol

Florfenicol, the parent compound of this compound, is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[2]

Florfenicol_Mechanism Florfenicol Mechanism of Action cluster_bacterium Bacterial Cell Florfenicol Florfenicol Ribosome 50S Ribosomal Subunit Florfenicol->Ribosome Binds to PeptidylTransferase Peptidyl Transferase Center Florfenicol->PeptidylTransferase Inhibits Ribosome->PeptidylTransferase ProteinSynthesis Protein Synthesis PeptidylTransferase->ProteinSynthesis Catalyzes BacterialGrowth Bacterial Growth & Proliferation ProteinSynthesis->BacterialGrowth Leads to

Caption: Florfenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow for Purity Determination by LC-MS

The following diagram illustrates a typical workflow for determining the chemical purity of this compound.

LCMS_Workflow LC-MS Purity Determination Workflow cluster_workflow Purity Analysis Workflow SamplePrep Sample Preparation (Dissolve in appropriate solvent) HPLC UHPLC/HPLC Separation (C18 Column) SamplePrep->HPLC MS Mass Spectrometry (ESI, Full Scan) HPLC->MS DataAnalysis Data Analysis (Peak Integration) MS->DataAnalysis Result Purity Calculation (% Area) DataAnalysis->Result

Caption: Workflow for determining the chemical purity of this compound using LC-MS.

This technical guide serves as a foundational resource for understanding the quality attributes of this compound. For specific applications, researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data and handling instructions.

References

Stability and Storage of ent-Florfenicol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ent-Florfenicol-d3, a deuterated analog of the broad-spectrum antibiotic florfenicol. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of research and development activities involving this compound. The stability data for the non-deuterated parent compound, florfenicol, is also included to provide a broader context for potential degradation pathways and analytical methodologies.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical and isotopic purity of this compound. The following conditions are recommended based on available data for deuterated compounds and the parent molecule.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationAdditional Notes
Long-Term Storage Refrigerator (2-8°C)[1]For extended periodsProtect from light and moisture.
Frozen (-20°C)[2][3][4]For extended periodsIdeal for solutions in organic solvents.
Short-Term Storage Room TemperatureFor brief periodsAvoid exposure to direct sunlight.

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices[5].

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves[5].

  • Use in a well-ventilated area[5].

  • Prevent release to the environment[5].

Stability Profile of Florfenicol

While specific stability studies on this compound are not extensively published, the stability of its non-deuterated counterpart, florfenicol, has been investigated under various stress conditions. This data provides valuable insight into the potential degradation of this compound.

Florfenicol has been shown to be unstable under acidic, alkaline, and photolytic stress conditions, particularly in solution[6]. However, it is relatively stable in its solid state and under oxidative stress[6].

Table 2: Summary of Florfenicol Stability Under Stress Conditions

Stress ConditionObservationPrimary Degradation ProductsReference
Acidic Hydrolysis (1M HCl) Significant degradationFlorfenicol Amine, Thiamphenicol[6]
Alkaline Hydrolysis (1M NaOH) Significant degradationFlorfenicol Amine, Thiamphenicol[6]
pH Changes (pH 8-11) Significant effect on degradation rateNot specified[7][8]
Oxidative Stress StableNot applicable[6]
Photolytic Stress (Sunlight) Degradation observed in solutionNot specified[6][7]
Thermal Stress (80°C and 100°C at pH 10) Linear degradationNot specified[7][8]

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound, based on methodologies used for florfenicol[3][6].

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in the presence of its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Knauwer Eurospher)[6]

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (e.g., 6.49 mM, pH 4.5)[6]

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Hydrogen peroxide (e.g., 30%)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of ammonium acetate buffer and methanol (e.g., 70:30 v/v)[6].

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Column Temperature: 25°C[6]

    • Mobile Phase: Ammonium acetate buffer : Methanol (70:30 v/v)

    • Flow Rate: 1 mL/min[6]

    • Detection Wavelength: 225 nm[6]

    • Injection Volume: Appropriate for the system

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 1M HCl at an elevated temperature.

    • Alkaline Hydrolysis: Treat a solution of this compound with 1M NaOH at room temperature.

    • Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide at room temperature.

    • Photostability: Expose a solution of this compound to UV light or direct sunlight.

    • Thermal Degradation: Heat a solid sample of this compound at a specified temperature.

  • Analysis: Inject the stressed samples and a non-stressed control solution into the HPLC system.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Degradation Pathway and Visualization

The primary degradation pathway of florfenicol involves hydrolysis to form florfenicol amine. This transformation is a key consideration in stability and metabolism studies[6][9][10].

G This compound This compound Hydrolysis (Acidic/Alkaline) Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis (Acidic/Alkaline) Florfenicol_Amine-d3 ent-Florfenicol Amine-d3 Hydrolysis (Acidic/Alkaline)->Florfenicol_Amine-d3 Thiamphenicol-d3 Thiamphenicol-d3 Hydrolysis (Acidic/Alkaline)->Thiamphenicol-d3

Caption: Proposed degradation pathway of this compound under hydrolytic conditions.

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Sample This compound (Solid or Solution) Acid Acidic Hydrolysis Sample->Acid Base Alkaline Hydrolysis Sample->Base Oxidation Oxidative Stress Sample->Oxidation Light Photolytic Stress Sample->Light Heat Thermal Stress Sample->Heat Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Light->Analysis Heat->Analysis Degradation Identification of Degradation Products Analysis->Degradation Pathway Elucidation of Degradation Pathway Degradation->Pathway

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is a critical factor for its use in research and development. Adherence to recommended storage conditions, particularly long-term storage at refrigerated or frozen temperatures, is essential. While specific stability data for the deuterated form is limited, studies on florfenicol indicate a susceptibility to degradation under hydrolytic and photolytic conditions. The provided experimental protocol offers a framework for conducting stability assessments, and the visualized degradation pathway highlights key transformation products to monitor. For regulatory purposes, it is imperative to conduct dedicated stability studies on this compound following relevant ICH guidelines.

References

The Role of Stable Isotopes in Quantitative Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotopes in quantitative analysis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of stable isotope labeling for precise and accurate quantification of molecules in complex biological systems.

Core Principles of Quantitative Analysis with Stable Isotopes

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to label molecules, which can then be traced and quantified.[1] The fundamental principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished based on their mass difference by mass spectrometry (MS) or their nuclear spin properties by nuclear magnetic resonance (NMR) spectroscopy.[2]

The most commonly used stable isotopes in biological research include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[3] These isotopes can be incorporated into molecules of interest, creating "heavy" versions that serve as internal standards for accurate quantification.[1]

The core of quantitative analysis using stable isotopes is the principle of isotope dilution . In this method, a known amount of an isotopically labeled standard (the "spike") is added to a sample containing an unknown quantity of the unlabeled analyte.[4] After thorough mixing and processing, the ratio of the labeled to unlabeled analyte is measured using mass spectrometry.[4] Because the labeled and unlabeled molecules behave identically during sample preparation and analysis, any sample loss will affect both forms equally, thus preserving the accuracy of the final quantitative measurement.[4]

Key Methodologies in Stable Isotope Labeling

There are two primary strategies for introducing stable isotopes into molecules for quantitative analysis: metabolic labeling and chemical labeling.

Metabolic Labeling

In metabolic labeling, stable isotopes are incorporated into molecules in vivo through the organism's or cell's natural metabolic pathways.[5] This approach is widely used in cell culture experiments and in whole organisms.

One of the most prominent metabolic labeling techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In SILAC, cells are grown in a medium where specific essential amino acids (typically arginine and lysine) are replaced with their heavy stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[6] The "heavy" labeled proteome can then be compared to a "light" (unlabeled) proteome from cells grown in normal media.[6]

Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two cell populations under different experimental conditions.

Materials:

  • Cell lines of interest

  • SILAC-grade cell culture medium deficient in L-arginine and L-lysine

  • "Light" L-arginine and L-lysine

  • "Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine

  • Dialyzed fetal bovine serum (FBS)

  • Standard cell culture reagents and equipment

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

  • Mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS)

Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells. For the "light" population, supplement the SILAC medium with light L-arginine and L-lysine.

    • For the "heavy" population, supplement the SILAC medium with heavy ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.

    • Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.

    • Verify labeling efficiency by analyzing a small protein extract via mass spectrometry.

  • Experimental Treatment:

    • Apply the desired experimental treatment to one cell population (e.g., drug treatment) while maintaining the other as a control.

  • Cell Lysis and Protein Quantification:

    • Harvest and wash the cells from both populations.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a BCA assay.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Separate the mixed proteins by SDS-PAGE.

    • Excise the protein bands from the gel.

    • Perform in-gel digestion:

      • Reduce disulfide bonds with DTT.

      • Alkylate cysteine residues with iodoacetamide.

      • Digest the proteins into peptides using trypsin.

    • Extract the peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer coupled with liquid chromatography.

    • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the heavy to light peptide pairs.

    • The ratio of these intensities reflects the relative abundance of the corresponding protein in the two samples.

Chemical Labeling

Chemical labeling involves the covalent attachment of isotope-coded tags to molecules in vitro, typically after extraction and digestion.[7] This method is versatile and can be applied to a wide range of sample types, including tissues and body fluids.

A widely used chemical labeling technique is Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) . iTRAQ reagents are a set of isobaric tags, meaning they have the same total mass.[8] Each tag consists of a reporter group, a balance group, and a peptide-reactive group.[8] The reporter and balance groups are differentially labeled with stable isotopes. When peptides from different samples are labeled with different iTRAQ reagents and then mixed, they appear as a single peak in the initial mass spectrometry scan (MS1).[8] However, upon fragmentation (MS2), the reporter ions are released, and their distinct masses allow for the relative quantification of the peptide from each of the original samples.[8]

Experimental Protocol: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

Objective: To simultaneously identify and quantify proteins from multiple samples.

Materials:

  • iTRAQ Reagent Multiplex Kit (containing iTRAQ reagents, buffers, and trypsin)

  • Protein samples (up to 8 for an 8-plex kit)

  • Reducing agent (e.g., TCEP)

  • Cysteine blocking agent (e.g., MMTS)

  • Trypsin

  • Strong Cation Exchange (SCX) chromatography system

  • Reversed-phase liquid chromatography system

  • Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Protein Extraction and Digestion:

    • Extract proteins from each sample.

    • Reduce disulfide bonds in the proteins using a reducing agent.

    • Block cysteine residues with a cysteine blocking agent.

    • Digest the proteins into peptides using trypsin.

  • iTRAQ Labeling:

    • Label the peptide digests from each sample with a different iTRAQ reagent according to the manufacturer's protocol. Each reagent will covalently attach to the N-termini and lysine side chains of the peptides.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • Fractionate the pooled sample using strong cation exchange (SCX) chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

    • In the MS1 scan, peptides labeled with different iTRAQ reagents will have the same mass-to-charge ratio.

    • Select precursor ions for fragmentation (MS/MS). During fragmentation, the reporter ions will be released.

  • Data Analysis:

    • Identify the peptides based on the fragmentation patterns of the peptide backbone.

    • Quantify the relative abundance of each peptide in the different samples by comparing the intensities of the corresponding low-mass reporter ions.

    • Use bioinformatics software to combine peptide quantification data to determine the relative abundance of the parent proteins.

Applications in Research and Drug Development

Stable isotope labeling has a wide range of applications in both basic research and the pharmaceutical industry.

Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[9] Stable isotope labeling techniques like SILAC and iTRAQ are central to this field, enabling the comparison of protein expression levels between different cell states, tissues, or in response to a stimulus.[5][8] This is crucial for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is used to quantify the rates of metabolic reactions within a biological system.[3] By introducing ¹³C-labeled substrates (e.g., glucose or glutamine) and tracking the incorporation of ¹³C into downstream metabolites, researchers can map the flow of carbon through metabolic pathways.[10] This provides valuable insights into cellular metabolism in both healthy and diseased states and can be used to identify potential drug targets.[10]

Pharmacokinetic Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical. Stable isotope-labeled drugs can be used in pharmacokinetic (PK) studies to trace the fate of a drug in the body with high precision and without the safety concerns associated with radioactive isotopes.[] Co-administering a labeled and unlabeled version of a drug allows for the accurate determination of bioavailability and clearance rates.[12]

Data Presentation

Clear and structured presentation of quantitative data is essential for interpretation and comparison.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment. This table shows a list of proteins identified in a study comparing a treated versus a control sample. The SILAC ratio (Heavy/Light) indicates the fold change in protein abundance upon treatment.

Protein AccessionGene NameProtein NameSILAC Ratio (H/L)p-value
P02768ALBSerum albumin0.980.85
P60709ACTBActin, cytoplasmic 11.020.79
P12345XYZ1Example Protein 12.540.001
Q67890ABC2Example Protein 20.450.005

Table 2: Example of Metabolic Flux Analysis Data using ¹³C-Labeling. This table illustrates the relative flux through different metabolic pathways, determined by measuring the incorporation of ¹³C from labeled glucose.

Metabolic PathwayRelative Flux (%)Standard Deviation
Glycolysis100-
Pentose Phosphate Pathway15.21.8
TCA Cycle (from Pyruvate)85.14.2
Anaplerosis (from Glutamine)12.52.1

Table 3: Example of Pharmacokinetic Parameters from a Stable Isotope Labeled Drug Study. This table summarizes key pharmacokinetic parameters for a new drug candidate, determined by co-administering labeled and unlabeled forms.

ParameterValueUnits
Bioavailability (F)75.3%
Clearance (CL)1.2L/h
Volume of Distribution (Vd)25.6L
Half-life (t₁/₂)14.8h

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

General Workflow for Stable Isotope Dilution Mass Spectrometry

The following diagram outlines the fundamental steps involved in a quantitative analysis using the stable isotope dilution method.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification A Biological Sample (Unknown Analyte Concentration) B Add Known Amount of Stable Isotope Labeled Internal Standard ('Spike') A->B C Homogenization and Equilibration B->C D Extraction and Purification C->D E Mass Spectrometry (e.g., LC-MS/MS) D->E Processed Sample F Measure Ratio of Unlabeled to Labeled Analyte E->F G Calculate Original Analyte Concentration F->G

General workflow for stable isotope dilution mass spectrometry.
SILAC Experimental Workflow

This diagram illustrates the key stages of a typical SILAC experiment for quantitative proteomics.

G cluster_labeling Metabolic Labeling cluster_treatment Experimental Treatment A Cell Population 1 (Light Medium) C Control Condition A->C B Cell Population 2 (Heavy Medium) D Treated Condition B->D E Combine Equal Amounts of Protein C->E D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: Protein Identification and Quantification G->H

Workflow of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.
Investigating the EGFR Signaling Pathway with Stable Isotopes

Stable isotope labeling can be used to quantify changes in protein phosphorylation and expression within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, in response to stimuli or inhibitors.[3][13]

G cluster_quantification Quantitative Analysis (SILAC-MS) EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quantify Quantify changes in phosphorylation and protein abundance upon EGF stimulation or inhibition.

EGFR signaling pathway analysis using stable isotopes.

Conclusion and Future Perspectives

Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for quantitative analysis in biological and pharmaceutical research. The ability to accurately and precisely quantify proteins, metabolites, and drugs in complex biological systems provides unparalleled insights into cellular function, disease mechanisms, and drug action. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, and as new labeling strategies are developed, the role of stable isotopes in quantitative analysis is set to expand even further, driving new discoveries and innovations in science and medicine.

References

Methodological & Application

Application Note: Quantitative Analysis of Florfenicol and its Metabolites using ent-Florfenicol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florfenicol (FF) is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and fish[1][2]. Following administration, florfenicol is metabolized in the body, with florfenicol amine (FFA) being a primary metabolite[1][3]. Due to its significance, FFA is often designated as the regulatory marker residue for monitoring florfenicol use in food-producing animals[3][4]. Accurate and robust quantification of both florfenicol and florfenicol amine in various biological matrices is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety.

The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ent-Florfenicol-d3, a deuterated analog of florfenicol, is an ideal internal standard. It shares near-identical chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. By compensating for matrix effects and variations in instrument response, this compound enables highly accurate and precise quantification[2][5]. This application note provides a detailed protocol for the simultaneous quantification of florfenicol and florfenicol amine in serum and seminal plasma using this compound as an internal standard.

Experimental Protocols

This section details the methodology for analyzing florfenicol and florfenicol amine in bovine serum and seminal plasma, adapted from validated methods[1][5].

1. Reagents and Materials

  • Standards: Florfenicol (FF), Florfenicol Amine (FFA), and this compound (FF-d3) analytical standards[1].

  • Solvents: LC-MS grade acetonitrile, methanol, and ultra-pure water[1].

  • Equipment: Vortex mixer, microcentrifuge, analytical balance, volumetric flasks, pipettes, 1.5 mL microtubes, LC glass vials.

2. Standard Solution Preparation

  • Stock Solutions (1,000 µg/mL): Accurately weigh and dissolve 10 mg of FF and FFA into separate 10 mL volumetric flasks, bringing each to volume with methanol[1].

  • Internal Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound by dissolving 1 mg in a 10 mL volumetric flask with methanol[1].

  • Working Solutions: Prepare working solutions for calibration curves and quality control (QC) samples by serial dilution of the stock solutions in acetonitrile. A typical internal standard working solution concentration is 2 µg/mL in acetonitrile[1]. All solutions should be stored protected from light.

3. Sample Preparation (Protein Precipitation) This protocol is suitable for serum and seminal plasma samples[1].

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microtube.

  • Add 20 µL of the this compound internal standard working solution (e.g., 2 µg/mL).

  • Add 80 µL of acetonitrile to precipitate proteins.

  • Vortex mix the tube for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes at 20°C[1].

  • Carefully transfer 20 µL of the clear supernatant into an LC vial.

  • Dilute the supernatant with 180 µL of ultra-pure water.

  • Cap the vial and vortex briefly before placing it in the autosampler.

LC-MS/MS Instrumental Conditions

The following parameters are based on a validated method using a Waters Acquity UPLC system coupled to a XEVO TQ-S micro triple quadrupole mass spectrometer[1].

Chromatographic Conditions

Parameter Setting
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[1][5]
Mobile Phase A Ultra-pure Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Column Temp. 30°C[1]
Injection Vol. 7.5 µL[1]
Gradient Program 0-1.30 min (5% to 95% B), 1.30-2.50 min (hold 95% B), 2.50-3.00 min (95% to 5% B), 3.00-3.50 min (re-equilibrate at 5% B)[1]

| Total Run Time | 3.5 minutes[1][5] |

Mass Spectrometer Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), polarity switching[1][3]
Polarity Negative (-) for FF and this compound; Positive (+) for FFA[1]
Capillary Voltage -2.80 kV (Negative); +3.25 kV (Positive)[1]
Source Temp. 150°C[1]
Desolvation Temp. 600°C[1]
Desolvation Gas 900 L/h[1]

| Collision Gas | Argon[1] |

Data Presentation

Quantitative data is acquired in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for quantification.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters [1][4]

Compound Polarity Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Florfenicol (FF) Negative 356.0 338.0 25 10
356.0 185.0 25 20
This compound (IS) Negative 361.0 188.0 25 20
Florfenicol Amine (FFA) Positive 248.0 230.0 20 10

| | | 248.0 | 130.1 | 20 | 25 |

Table 2: Summary of Method Validation Data in Bovine Serum [2][5]

Analyte Linearity (R²) Calibration Range (µg/mL) Accuracy (Bias %) Precision (CV %)
Florfenicol (FF) > 0.99 0.05 – 10 Within ±15% < 15%

| Florfenicol Amine (FFA) | > 0.99 | 0.002 – 200 | Within ±15% | < 15% |

Visualizations

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis A Sample Collection (e.g., Serum, Plasma) B Spike with this compound Internal Standard A->B C Protein Precipitation (add Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer & Dilution D->E F Injection into LC-MS/MS System E->F G Data Acquisition (MRM Mode) F->G H Data Processing & Quantification (Ratio of Analyte to IS) G->H

Figure 1. General LC-MS/MS Workflow Using an Internal Standard

G Florfenicol Florfenicol (Parent Drug) Metabolites Intermediate Metabolites Florfenicol->Metabolites Metabolism in vivo FFA Florfenicol Amine (FFA) (Marker Residue) Metabolites->FFA

Figure 2. Metabolic Conversion of Florfenicol

Conclusion

This application note outlines a rapid, sensitive, and robust LC-MS/MS method for the simultaneous quantification of florfenicol and its major metabolite, florfenicol amine, in biological fluids. The use of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for sample preparation variability and matrix-induced ionization suppression or enhancement[1][5]. The described protocol demonstrates excellent performance characteristics, including high linearity, accuracy, and precision, making it highly suitable for regulated bioanalysis, pharmacokinetic research, and residue monitoring programs[2][5].

References

Application Note and Protocol for the Analysis of Florfenicol Residues in Bovine Milk

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol and chloramphenicol, used in veterinary medicine to treat various infections in cattle.[1][2] The presence of florfenicol residues in milk intended for human consumption is a public health concern due to potential allergic reactions and the development of antibiotic resistance.[3] Consequently, regulatory bodies in many regions, including the European Union, the United States, and Canada, have not permitted its use in animals producing milk for human consumption, leading to a zero-tolerance policy for its residues in milk.[4][5] This document provides detailed protocols for the quantitative analysis of florfenicol residues in bovine milk using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

The choice of analytical method for florfenicol residue detection depends on the required sensitivity, selectivity, and sample throughput.

  • HPLC-UV: A cost-effective and widely available technique suitable for routine screening, though it may have higher limits of detection compared to LC-MS/MS.[3]

  • LC-MS/MS: Considered the gold standard for confirmatory analysis due to its high sensitivity, selectivity, and ability to provide structural information for unequivocal identification of the analyte.[6][7]

  • ELISA: A rapid screening method based on antigen-antibody reactions, ideal for high-throughput analysis of a large number of samples.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for florfenicol determination in bovine milk.

Table 1: Performance of HPLC-UV Methods

ParameterResultReference
Linearity Range (µg/L)0.02 - 0.85[3]
Limit of Detection (LOD) (µg/kg)12.2[3]
Limit of Quantification (LOQ) (µg/kg)--
Recovery (%)69.1 - 79.4[3]
Precision (RSD, %)< 15[3]

Table 2: Performance of LC-MS/MS Methods

ParameterResult (µg/kg)Reference
Linearity Range (ng/g)0.1 - 15[8]
Limit of Detection (LOD) (ng/g)0.02 - 0.045[8]
Limit of Quantification (LOQ) (µg/kg)0.1[9]
Recovery (%)95.8 - 100.2[8]
Precision (RSD, %)0.2 - 9.1[8]

Table 3: Performance of ELISA Methods

ParameterResult (µg/kg)Reference
Detection Range (µg/kg)0.3 - 24.3[2]
Limit of Detection (LOD) (µg/kg)0.3[2]
Cross-reactivity (Florfenicol Amine)16.2%[2]
Recovery (%)87 - 115[2]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is based on a dispersive liquid-liquid microextraction (DLLME) method.[3]

1. Sample Preparation (DLLME)

  • Take a 5.0 mL aliquot of milk and deproteinize it by adding 10 mL of acetonitrile.

  • Shake the mixture vigorously for 5 minutes and then centrifuge at 9000 rpm for 5 minutes.[3]

  • Transfer the supernatant to a separate test tube.

  • For the microextraction, rapidly inject a mixture of 1.0 mL of acetonitrile (disperser solvent) and 200 µL of chloroform (extraction solvent) into the supernatant.[3]

  • A cloudy solution will form. Centrifuge this mixture for 5 minutes at 4500 rpm to allow the fine droplets of the extraction phase to settle at the bottom.[3]

  • Collect the settled organic phase using a syringe.

  • Dry the collected organic phase under a gentle stream of nitrogen at 30 °C.

  • Reconstitute the residue in 500 µL of the mobile phase for HPLC analysis.[3]

2. HPLC-UV Conditions

  • Column: C18 column.

  • Mobile Phase: Water/acetonitrile (75:25 v/v).[3]

  • Flow Rate: 1.2 mL/min.[3]

  • Injection Volume: 100 µL.[3]

  • Column Temperature: 40 °C.[3]

  • UV Detection: 224 nm.[3]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol utilizes a simple liquid-liquid extraction.[6][7]

1. Sample Preparation

  • To a 5 mL milk sample, add an internal standard.

  • Perform a one-step liquid-liquid extraction with 10 mL of ethyl acetate.[6][7]

  • Vortex the mixture and centrifuge.

  • If necessary, a clean-up step can be performed by passing the ethyl acetate extract through a dispersive solid-phase extraction (d-SPE) with C18 sorbent.[6][7]

  • Evaporate the supernatant to dryness under a nitrogen stream.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: A suitable C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile and water, both typically containing a small percentage of formic acid to aid ionization.[9]

  • Ionization Mode: Negative electrospray ionization (ESI-).[9]

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the screening of florfenicol.[1]

1. Principle

This is a competitive immunoassay. Florfenicol in the sample competes with a florfenicol-enzyme conjugate for binding to specific antibodies coated on the microplate wells. The amount of bound enzyme is inversely proportional to the concentration of florfenicol in the sample.[1]

2. Assay Procedure

  • Prepare milk samples according to the kit manufacturer's instructions, which may involve a simple dilution or extraction step.

  • Add standards and prepared samples to the antibody-coated microplate wells.

  • Add the florfenicol-enzyme conjugate to each well and incubate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution, which will react with the bound enzyme to produce a color.

  • Stop the reaction and measure the absorbance (OD) using a microplate reader.

  • The concentration of florfenicol in the samples is determined by comparing their OD values to a standard curve.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing milk_sample Bovine Milk Sample deproteinization Deproteinization (e.g., Acetonitrile) milk_sample->deproteinization elisa ELISA milk_sample->elisa Direct or Diluted Sample extraction Extraction deproteinization->extraction cleanup Clean-up (Optional, e.g., d-SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC-UV reconstitution->hplc lcms LC-MS/MS reconstitution->lcms quantification Quantification hplc->quantification lcms->quantification elisa->quantification reporting Reporting quantification->reporting

Caption: General workflow for florfenicol residue analysis in bovine milk.

sample_prep_detail cluster_dllme DLLME Procedure start Start: Milk Sample (5 mL) add_acetonitrile Add Acetonitrile (10 mL) for Deproteinization start->add_acetonitrile vortex_centrifuge1 Vortex & Centrifuge (9000 rpm, 5 min) add_acetonitrile->vortex_centrifuge1 supernatant1 Collect Supernatant vortex_centrifuge1->supernatant1 inject_solvents Inject Acetonitrile (1 mL) & Chloroform (200 µL) supernatant1->inject_solvents centrifuge2 Centrifuge (4500 rpm, 5 min) inject_solvents->centrifuge2 collect_organic Collect Organic Phase centrifuge2->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Inject into HPLC reconstitute->end

Caption: Detailed sample preparation workflow for HPLC-UV analysis using DLLME.

References

Application Notes and Protocols for Florfenicol Analysis in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of animal tissues for the analysis of florfenicol and its primary metabolite, florfenicol amine. The methodologies outlined are based on established and validated techniques to ensure accurate and reproducible results for routine monitoring and research applications.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for florfenicol in edible animal tissues to ensure consumer safety.[2] Accurate quantification of florfenicol and its metabolite, florfenicol amine, is crucial for monitoring compliance with these regulations and for pharmacokinetic studies in drug development. This document details various sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), coupled with analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Methods

The choice of sample preparation method depends on the tissue matrix, the desired limit of detection, and the available instrumentation. The primary goal is to extract the analytes of interest from the complex biological matrix and remove interfering substances that could affect the accuracy of the analysis.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from a liquid sample. It is effective for cleaning up complex matrices like liver and kidney tissues.[1][3]

  • Liquid-Liquid Extraction (LLE): A conventional method based on the differential solubility of the analytes in two immiscible liquid phases. It is a robust technique suitable for various tissue types.

  • QuEChERS: A streamlined approach that combines extraction with a salting-out step and dispersive solid-phase extraction (dSPE) for cleanup. It is known for its speed and efficiency, particularly for muscle tissues.[4][5]

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for the analysis of florfenicol and florfenicol amine in various animal tissues.

Tissue TypeMethodAnalytesRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Fish MuscleHPLCFlorfenicol99-107%20-[6]
Florfenicol Amine94-100%20-[6]
Swine MuscleELISAFlorfenicol & Florfenicol Amine58.2-96.8%--[7]
Shrimp TissueGC-ECDFlorfenicol101%1.45[1][3]
Florfenicol Amine91%2.45[1][3]
Bovine Muscle, Fat, Liver & EelLC-MS/MSFlorfenicol & Metabolites93-104%0.510[8]
Tilapia MuscleQuEChERS LC-MS/MSFlorfenicol70-79%62.5125[4]
Florfenicol Amine62-69%125250[4]
Poultry TissueSubcritical Water Extraction UPLC-MS/MSFlorfenicol86.8-101.5%0.03-0.50.1-2.0[9]
Florfenicol Amine86.8-101.5%0.03-0.50.1-2.0[9]
Chicken MuscleCL-ELISAFlorfenicol71.8-102.0%0.526-[10]
Florfenicol Amine70.3-100%0.353-[10]

Experimental Protocols

This section provides a detailed protocol for a widely used sample preparation method: QuEChERS followed by LC-MS/MS analysis for florfenicol and florfenicol amine in muscle tissue.

Materials and Reagents
  • Florfenicol and Florfenicol Amine analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 98% or higher

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deionized water

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of florfenicol and florfenicol amine standards in 10 mL of acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to achieve concentrations ranging from 1 to 1000 ng/mL.

Sample Preparation Workflow

experimental_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenization 1. Homogenize Tissue Sample (2g) add_solvent 2. Add 10 mL Acetonitrile homogenization->add_solvent vortex1 3. Vortex for 1 min add_solvent->vortex1 add_salts 4. Add QuEChERS Salts (MgSO4, NaCl, Citrate) vortex1->add_salts vortex2 5. Vortex vigorously for 1 min add_salts->vortex2 centrifuge1 6. Centrifuge at 4000 rpm for 5 min vortex2->centrifuge1 transfer_supernatant 7. Transfer 6 mL of Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add dSPE Sorbent (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex3 9. Vortex for 30 sec add_dspe->vortex3 centrifuge2 10. Centrifuge at 10000 rpm for 5 min vortex3->centrifuge2 filter_sample 11. Filter Supernatant (0.22 µm) centrifuge2->filter_sample lcms_analysis 12. LC-MS/MS Analysis filter_sample->lcms_analysis

Caption: QuEChERS sample preparation workflow for florfenicol analysis.

Detailed Protocol Steps
  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately vortex vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for injection into the LC-MS/MS system.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow from sample collection to final data analysis.

logical_relationship node_start node_start node_process node_process node_decision node_decision node_end node_end sample_collection Sample Collection (Animal Tissue) sample_prep Sample Preparation (Extraction & Cleanup) sample_collection->sample_prep instrumental_analysis Instrumental Analysis (LC-MS/MS) sample_prep->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition data_processing Data Processing (Integration & Quantification) data_acquisition->data_processing result_validation Result Validation data_processing->result_validation final_report Final Report result_validation->final_report Valid re_analysis Re-analysis Required result_validation->re_analysis Invalid re_analysis->sample_prep

Caption: Logical workflow for veterinary drug residue analysis.

Conclusion

The selection of an appropriate sample preparation method is critical for the reliable quantification of florfenicol and florfenicol amine in animal tissues. The QuEChERS method, as detailed in this application note, offers a rapid and effective approach for routine analysis. For more complex matrices or lower detection limits, SPE or other advanced extraction techniques may be more suitable. It is essential to validate the chosen method for the specific tissue matrix and analytical instrumentation to ensure data quality and regulatory compliance.

References

Application Note: Quantification of Florfenicol and Florfenicol Amine in Bull Serum by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle.[1][2][3] It is metabolized in the animal body to florfenicol amine, its major metabolite.[4][5] Monitoring the concentrations of both florfenicol and florfenicol amine in serum is crucial for pharmacokinetic studies, dose optimization, and ensuring food safety. This application note details a robust and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of florfenicol and florfenicol amine in bull serum.[1]

Principle

This method utilizes a simple protein precipitation step for sample extraction, followed by rapid chromatographic separation on a C18 reversed-phase column.[1][2][3] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[1] Florfenicol-d3 is used as an internal standard to ensure accuracy and precision.[1][2][3]

Experimental Workflow

Experimental Workflow for Florfenicol and Florfenicol Amine Quantification cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing serum_sample 100 µL Bull Serum add_is Add 20 µL Internal Standard (Florfenicol-d3) serum_sample->add_is add_acn Add 80 µL Acetonitrile add_is->add_acn vortex Vortex Mix (30s) add_acn->vortex centrifuge Centrifuge (21,000 x g, 10 min, 20°C) vortex->centrifuge supernatant Transfer 20 µL Supernatant centrifuge->supernatant dilute Dilute with 180 µL Ultra-Pure Water supernatant->dilute injection Inject 7.5 µL into UHPLC-MS/MS dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Concentrations (µg/mL) quantification->reporting

Caption: Workflow for the quantification of florfenicol and florfenicol amine in bull serum.

Quantitative Data Summary

The following tables summarize the key parameters and validation results of the UHPLC-MS/MS method.[1]

Table 1: LC-MS/MS Parameters [1]

ParameterFlorfenicolFlorfenicol AmineFlorfenicol-d3 (IS)
Polarity NegativePositiveNegative
Precursor Ion (m/z) 355.9248.0355.9
Product Ion 1 (m/z) 335.9130.0-
Product Ion 2 (m/z) 185.0--
Cone Voltage (V) 404040
Collision Energy (eV) - Ion 1 821-
Collision Energy (eV) - Ion 2 18--
Retention Time (min) 1.281.241.28

Table 2: Method Validation Parameters in Serum [1]

ParameterFlorfenicolFlorfenicol Amine
Linearity Range (µg/mL) 0.05 - 100.002 - 200
Correlation Coefficient (R²) >0.99>0.99
Accuracy (Bias %) Within ±15%Within ±15%
Precision (CV%) <15%<15%
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.002
Upper Limit of Quantification (ULOQ) (µg/mL) 10200

Protocols

Materials and Reagents
  • Florfenicol (purity ≥99%)[1]

  • Florfenicol amine (purity ≥97%)[1]

  • Florfenicol-d3 (internal standard, purity ≥98%)[1]

  • Acetonitrile (LC-MS grade)[1]

  • Methanol (LC-MS grade)[1]

  • Ultra-pure water[1]

  • Bull serum samples

Standard Solution Preparation
  • Stock Solutions (1,000 µg/mL): Prepare individual stock solutions of florfenicol and florfenicol amine by dissolving 10 mg of each compound in 10 mL of methanol.[1]

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of florfenicol-d3 by dissolving 1 mg in 10 mL of methanol.[1]

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions in acetonitrile.[1] Protect all solutions from light and store at -20°C.[1]

Sample Preparation
  • Thaw bull serum samples at room temperature.[1]

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the serum sample.[1]

  • Add 20 µL of the florfenicol-d3 internal standard working solution (e.g., 2 µg/mL in acetonitrile).[1]

  • Add 80 µL of acetonitrile.[1]

  • Vortex the mixture for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 21,000 x g for 10 minutes at 20°C.[1]

  • Transfer 20 µL of the clear supernatant to a clean vial.

  • Add 180 µL of ultra-pure water to the vial and mix.

  • The sample is now ready for injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC System: Waters Acquity UPLC® system or equivalent.[1]

  • Analytical Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) with a VanGuard pre-column.[1]

  • Mass Spectrometer: Waters XEVO TQ-S micro triple quadrupole mass spectrometer or equivalent, with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

  • Column Temperature: 30°C[1]

  • Mobile Phase A: Ultra-pure water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 7.5 µL[1]

  • Gradient Program:

    • 0-1.30 min: 5% to 95% B

    • 1.30-2.50 min: Hold at 95% B

    • 2.50-3.00 min: 95% to 5% B

    • 3.00-3.50 min: Re-equilibrate at 5% B[1]

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, with negative mode for florfenicol and florfenicol-d3, and positive mode for florfenicol amine.[1]

  • Capillary Voltage: -2.80 kV (negative), +3.25 kV (positive)[1]

  • Source Temperature: 150°C[1]

  • Desolvation Temperature: 600°C[1]

  • Cone Gas Flow: 50 L/h[1]

  • Desolvation Gas Flow: 900 L/h[1]

  • Collision Gas: Argon[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.[1]

Data Analysis and Quantification
  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The R² value should be >0.99.[1][2][3]

  • Quantify the concentration of florfenicol and florfenicol amine in the serum samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The described UHPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of florfenicol and florfenicol amine in bull serum.[1][2][3] The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in research and drug development settings.[1] The method has been thoroughly validated, demonstrating excellent linearity, accuracy, and precision.[1][2][3]

References

Application Note: Quantification of Florfenicol in Biological Matrices using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of florfenicol and its major metabolite, florfenicol amine, in various biological matrices. Florfenicol is a broad-spectrum synthetic antibiotic frequently used in veterinary medicine.[1][2] Monitoring its residue levels in animal-derived food products is crucial for consumer safety and regulatory compliance. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers, scientists, and professionals in drug development and food safety.

Introduction

Florfenicol (FF) is a structural analogue of thiamphenicol and chloramphenicol that inhibits protein synthesis in bacteria.[1] It is widely used for treating bacterial infections in cattle, swine, poultry, and aquaculture.[1][2] Due to its extensive use, regulatory agencies worldwide have established maximum residue limits (MRLs) for florfenicol in food products of animal origin.[3] The marker residue for florfenicol is often defined as the sum of florfenicol and its metabolites, measured as florfenicol amine (FFA).[3][4][5] Therefore, a reliable analytical method capable of quantifying both florfenicol and florfenicol amine is essential. This UHPLC-MS/MS method provides the necessary sensitivity, selectivity, and accuracy for this purpose.

Experimental

Sample Preparation

The sample preparation protocol varies depending on the matrix. Below are detailed procedures for different biological samples.

1.1. Animal Tissues (Muscle, Kidney, Liver) [4][5][6]

  • Homogenization: Weigh 2 g of tissue and homogenize it.

  • Hydrolysis (for total florfenicol): To determine the total florfenicol content (including metabolites), an acid hydrolysis step is required to convert metabolites to florfenicol amine.[3][4][6] Add 5 mL of 6M HCl to the homogenized tissue and incubate at 90°C for 2 hours.[3]

  • Extraction:

    • For florfenicol and florfenicol amine without hydrolysis, or after the hydrolysis step, allow the sample to cool.

    • Adjust the pH to ≥12.5 with 30% NaOH.[3]

    • Add 10 mL of ethyl acetate, vortex for 10 minutes, and centrifuge.

    • Collect the supernatant (organic layer).

  • Evaporation and Reconstitution: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[7][8] Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile).[9]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UHPLC system.[9]

1.2. Serum and Seminal Plasma [1][10]

  • Protein Precipitation: To 100 µL of serum or seminal plasma, add 300 µL of acetonitrile containing the internal standard (e.g., florfenicol-d3).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rcf) for 10 minutes.

  • Dilution and Filtration: Take the supernatant, dilute it if necessary with the initial mobile phase, and filter through a 0.22 µm syringe filter.

1.3. Milk [11][12][13]

  • Extraction: To 5 mL of milk, add 10 mL of ethyl acetate.

  • Vortex and Centrifuge: Vortex for 5 minutes and centrifuge for 10 minutes.

  • Evaporation and Reconstitution: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Plasma, Milk) homogenization Homogenization (for tissues) sample->homogenization extraction Liquid-Liquid Extraction or Protein Precipitation hydrolysis Acid Hydrolysis (for total florfenicol) homogenization->hydrolysis hydrolysis->extraction Optional evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration uhplc UHPLC Separation filtration->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: General workflow for florfenicol quantification.

UHPLC-MS/MS Conditions

2.1. UHPLC System

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts at 10% B, increases to 90% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.[7]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.2. Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode for florfenicol amine and negative mode for florfenicol.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150 °C.[1]

  • Desolvation Temperature: 600 °C.[1]

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions: The specific precursor and product ions for florfenicol, florfenicol amine, and the internal standard should be optimized. Typical transitions are listed in the table below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Florfenicol356.0336.0185.0
Florfenicol Amine248.1151.1105.1
Florfenicol-d3 (IS)359.0339.0187.0

Results and Discussion

Method Validation

The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Linearity

Calibration curves were constructed using matrix-matched standards. The method demonstrated excellent linearity over the tested concentration ranges, with correlation coefficients (R²) consistently greater than 0.99.[1]

Sensitivity

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. The method is highly sensitive, allowing for the detection and quantification of florfenicol and its metabolite at levels below the established MRLs.

MatrixCompoundLOD (µg/kg)LOQ (µg/kg)
Bovine MuscleFlorfenicol0.10.3
Florfenicol Amine0.050.15
MilkFlorfenicol0.250.75
Florfenicol Amine0.51.5
SerumFlorfenicol0.020.05
Florfenicol Amine0.0010.002

Accuracy and Precision

Accuracy was evaluated through recovery studies by spiking blank matrices with known concentrations of the analytes. Precision was assessed by analyzing replicate samples on the same day (intra-day precision) and on three different days (inter-day precision). The results, presented as percentage recovery and relative standard deviation (RSD), were within the acceptable ranges.

MatrixSpiked Conc. (µg/kg)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Bovine Muscle195.24.56.8
1098.73.25.1
Milk292.85.17.3
2096.54.06.2
Serum0.1101.52.84.5
199.82.13.9

Conclusion

The described UHPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of florfenicol and florfenicol amine in various biological matrices. The sample preparation protocols are straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method is well-suited for routine monitoring of florfenicol residues in food products and for pharmacokinetic studies in veterinary drug development.

Logical Relationship of Method Components

G cluster_input Input cluster_process Analytical Process cluster_output Output Matrix Biological Matrix SamplePrep Sample Preparation Matrix->SamplePrep Standards Florfenicol & FFA Standards Standards->SamplePrep IS Internal Standard IS->SamplePrep UHPLC UHPLC Separation SamplePrep->UHPLC MSMS MS/MS Detection UHPLC->MSMS Data Quantitative Data (Concentration) MSMS->Data Validation Method Validation (Accuracy, Precision) Data->Validation

Caption: Relationship between analytical components.

References

Application of ent-Florfenicol-d3 in Aquaculture Residue Testing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in aquaculture to control and treat bacterial diseases in fish and other aquatic species.[1][2][3] The widespread use of florfenicol raises concerns about potential residues in aquaculture products intended for human consumption, necessitating robust and reliable analytical methods for their monitoring.[1] ent-Florfenicol-d3, a deuterated stable isotope of florfenicol, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its use significantly improves the accuracy and precision of the analytical method by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for the determination of florfenicol and its major metabolite, florfenicol amine, in aquaculture products.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods utilizing this compound or similar methodologies for the determination of florfenicol and florfenicol amine in various matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
FlorfenicolFish Muscle0.0005 mg/kg0.01 mg/kg[6]
Florfenicol AmineFish Muscle0.0005 mg/kg0.01 mg/kg[6]
FlorfenicolAnimal Feed50 µg/kg200 µg/kg[7]
ChloramphenicolMuscle, Viscera, Fat, Eggs, Milk, Honey-0.00015 ppm
ThiamphenicolMuscle, Viscera, Fat, Eggs, Milk, Honey-0.005 ppm
FlorfenicolMuscle, Viscera, Fat, Eggs, Milk, Honey-0.005 ppm
Florfenicol AmineMuscle, Viscera, Fat, Eggs, Milk, Honey-0.005 ppm

Table 2: Recovery and Precision Data

AnalyteMatrixFortification Level(s)Recovery (%)Relative Standard Deviation (RSD, %)Reference
FlorfenicolEel and Bovine Muscle, Fat, LiverTwo Levels93-104<6[6]
Florfenicol AmineEel and Bovine Muscle, Fat, LiverTwo Levels93-104<6[6]
FlorfenicolAnimal Feed100-1000 µg/kg-12-19 (Reproducibility)[7]
Florfenicol AmineCatfish Muscle0.075-35 µg/g85.7-92.34.8-17.2[8]
Chloramphenicol, Thiamphenicol, Florfenicol, Florfenicol AmineBeef, Pork, Chicken, Shrimp, Eel, Flatfish3 Levels64.26-116.51 (Inter-day)≤ 14.39 (Inter-day)[9]

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of florfenicol and florfenicol amine in fish tissue using this compound as an internal standard, based on established methodologies.[5][9][10]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of florfenicol and florfenicol amine reference standards and dissolve each in 10 mL of methanol to prepare individual stock solutions.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., acetonitrile or methanol) to create calibration curves.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 1 µg/mL.

Note: Store all stock and working solutions at -20°C in the dark.[5]

Sample Preparation

This protocol is a general guideline and may require optimization for different fish species and tissue types.

  • Homogenization: Weigh approximately 2 g of minced and homogenized fish muscle tissue into a 50 mL centrifuge tube.[10]

  • Fortification: Spike the sample with a known concentration of the this compound internal standard working solution.

  • Extraction:

    • Add 10 mL of ethyl acetate to the tube.[10]

    • Homogenize the mixture for 30 seconds using a high-speed homogenizer.[10]

    • Shake or vortex the mixture for 10-20 minutes.[10]

    • Centrifuge at 3500 rpm for 10 minutes at 4°C.[10]

    • Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.

    • Repeat the extraction step twice more, combining the supernatants.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution and Clean-up (Liquid-Liquid Extraction):

    • Reconstitute the residue in 3 mL of a 3% NaCl solution.

    • Add 3 mL of n-hexane and vortex for 1 minute for defatting.

    • Centrifuge and discard the upper n-hexane layer.

    • Repeat the n-hexane wash.

    • Extract the aqueous layer with 5 mL of ethyl acetate by vortexing for 1 minute.

    • Centrifuge and collect the upper ethyl acetate layer. Repeat this extraction.

    • Evaporate the combined ethyl acetate extracts to dryness.

  • Final Reconstitution: Reconstitute the final residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) is commonly used.[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30-40°C

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for florfenicol and positive mode for florfenicol amine.[9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Florfenicol356.0336.0-
356.0185.0-
Florfenicol Amine247.1229.1-
247.1185.1-
This compound (IS)359.0339.0-

Note: The specific precursor and product ions, as well as collision energies, must be optimized on the specific instrument.

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of florfenicol residues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a 1. Homogenization of Fish Tissue b 2. Fortification with this compound (IS) a->b c 3. Solvent Extraction (Ethyl Acetate) b->c d 4. Evaporation to Dryness c->d e 5. Reconstitution & Clean-up d->e f 6. Final Reconstitution for Analysis e->f g LC-MS/MS Analysis (MRM Mode) f->g Injection h Quantification using Internal Standard Calibration g->h Data Acquisition i Reporting of Results h->i logical_relationship cluster_analyte Target Analytes cluster_is Internal Standard cluster_method Analytical Technique cluster_goal Objective Florfenicol Florfenicol LCMS LC-MS/MS Florfenicol->LCMS FFA Florfenicol Amine (Metabolite) FFA->LCMS IS This compound IS->LCMS Quant Accurate Quantification IS->Quant Improves Accuracy LCMS->Quant

References

Application Notes: Determination of Florfenicol in Animal Feed by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol, and is widely used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1] Its use in medicated animal feed is permitted in many regions, but regulatory limits are in place to prevent the development of antibiotic resistance and ensure food safety.[2][3] Monitoring florfenicol levels in animal feed is crucial to ensure compliance with these regulations and to prevent cross-contamination of non-target feed.[2][3] This application note describes a sensitive and reliable method for the quantification of florfenicol in animal feed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method involves the extraction of florfenicol from a homogenized animal feed sample, followed by cleanup and analysis using a liquid chromatograph coupled to a tandem mass spectrometer. The HPLC system separates florfenicol from other matrix components, and the MS/MS detector provides selective and sensitive quantification through Multiple Reaction Monitoring (MRM).

Experimental Protocols

1. Sample Preparation (Extraction and Cleanup)

A simple and efficient extraction protocol is employed to isolate florfenicol from the complex feed matrix.[2][3][4]

  • Extraction:

    • Weigh 2 g of a representative, homogenized animal feed sample into a 50 mL centrifuge tube.

    • Add 10 mL of ethyl acetate to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.

    • Repeat the extraction process (steps 2-5) with another 10 mL of ethyl acetate.

    • Combine the supernatants.

  • Cleanup:

    • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the dried residue in 1 mL of a solution of acetonitrile and deionized water (10:90, v/v).[5]

    • Vortex the tube for 30 seconds to dissolve the residue.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]

2. HPLC-MS/MS Analysis

The analysis is performed using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

  • HPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water[6][7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[7]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-7 min: 90% B

      • 7.1-10 min: 10% B (Re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative[6]

    • Ion Spray Voltage: -4500 V[6]

    • Source Temperature: 500°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific precursor and product ions for florfenicol should be optimized for the instrument being used. Commonly used transitions are:

        • Quantifier: m/z 356.0 → 336.0

        • Qualifier: m/z 356.0 → 185.0

Data Presentation

The quantitative performance of this method is summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 µg/kg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)5.4 - 50 µg/kg[4][8]
Limit of Quantification (LOQ)10.4 - 119.3 µg/kg[4][8]

Table 2: Recovery and Precision

Spiking Level (µg/kg)Average Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
5095.25.88.1
10098.74.56.9
500101.33.95.5

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis Sample Animal Feed Sample (2g) Add_EA Add Ethyl Acetate (10mL) Sample->Add_EA Vortex_1 Vortex (1 min) Add_EA->Vortex_1 Centrifuge_1 Centrifuge (4000 rpm, 10 min) Vortex_1->Centrifuge_1 Supernatant_1 Collect Supernatant Centrifuge_1->Supernatant_1 Repeat_Extraction Repeat Extraction Supernatant_1->Repeat_Extraction Combine_Supernatants Combine Supernatants Supernatant_1->Combine_Supernatants Repeat_Extraction->Add_EA Evaporate Evaporate to Dryness (N2, 40°C) Combine_Supernatants->Evaporate Reconstitute Reconstitute in 1mL ACN:H2O (10:90) Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC-MS/MS HPLC_Vial->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

References

Application Notes & Protocols: An Analytical Method for Total Florfenicol Residues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1][2][3] Due to concerns about potential risks to human health from antibiotic residues in food products, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for florfenicol in edible animal tissues.[1][4] After administration, florfenicol is metabolized into several compounds, including florfenicol amine (FFA), florfenicol alcohol, and florfenicol oxamic acid.[3][5] Regulatory standards define the marker residue as the sum of florfenicol and its metabolites, measured as florfenicol amine.[1][6] Therefore, analytical methods must incorporate a hydrolysis step to convert all related residues to florfenicol amine for accurate quantification of the total residue.

This document provides a comprehensive protocol for the determination of total florfenicol residues in animal tissues using acid hydrolysis followed by liquid chromatography. Two common determinative techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust quantitative method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive and confirmatory method.

Metabolic Pathway of Florfenicol

The analytical method is designed to convert florfenicol and its major metabolites into a single, quantifiable marker residue, florfenicol amine (FFA). The diagram below illustrates this metabolic conversion, which necessitates a hydrolysis step to ensure all residues are accounted for.

G cluster_metabolism Metabolic & Hydrolysis Pathway FF Florfenicol (FF) FFA Florfenicol Amine (FFA) (Marker Residue) FF->FFA Acid Hydrolysis (in vitro) Metabolites Intermediate Metabolites (Florfenicol Alcohol, Florfenicol Oxamic Acid, etc.) FF->Metabolites Metabolism (in vivo) Metabolites->FFA Acid Hydrolysis (in vitro)

Caption: Florfenicol and its metabolites are converted to florfenicol amine for quantification.

Overall Experimental Workflow

The determination of total florfenicol residues involves a multi-step process beginning with sample preparation and concluding with instrumental analysis. The general workflow is outlined below.

G start 1. Sample Homogenization (Muscle, Liver, Kidney) hydrolysis 2. Acid Hydrolysis (e.g., 6M HCl, 90-95°C) start->hydrolysis extraction 3. Extraction & Clean-up (LLE and/or SPE) hydrolysis->extraction analysis 4. Instrumental Analysis (HPLC-UV or LC-MS/MS) extraction->analysis quantification 5. Data Quantification (External Standard Calibration) analysis->quantification

Caption: General workflow for the analysis of total florfenicol residues in tissues.

Experimental Protocols

Apparatus and Reagents
  • Apparatus: Analytical balance, food processor/homogenizer, centrifuge, shaking water bath, vortex mixer, rotary evaporator, solid-phase extraction (SPE) manifold, 50 mL screw-cap tubes, and standard volumetric glassware.[7]

  • Chemicals & Reagents: Florfenicol amine (FFA) analytical standard, florfenicol-d3 (for LC-MS/MS internal standard), methanol (HPLC grade), acetonitrile (HPLC grade), ethyl acetate, hydrochloric acid (HCl), sodium hydroxide (NaOH), potassium phosphate monobasic (KH₂PO₄), and water (deionized or HPLC grade).[2][7]

Preparation of Standard Solutions
  • FFA Stock Standard (100 µg/mL): Accurately weigh 10.0 mg of FFA standard (corrected for purity) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution is stable for up to five months when stored at ≤ -10°C.[7]

  • FFA Intermediate Standard (10 µg/mL): Pipette 5 mL of the FFA stock solution into a 50 mL volumetric flask and dilute to volume with methanol. Store under the same conditions as the stock standard.[7]

  • Working Standard Solutions: Prepare a series of working standards by diluting the intermediate standard with the appropriate sample buffer or mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare fresh daily or as stability permits.[5]

Sample Preparation and Hydrolysis
  • Homogenization: Thaw frozen tissue samples. Weigh 2 ± 0.2 g of tissue into a 50 mL round-bottom screw-cap tube.[6][7]

  • Hydrolysis: Add 5 mL of 6M HCl to the tube.[6] Tightly cap the tube and place it in a shaking water bath at 90-95°C for 2 hours to convert florfenicol and its metabolites to FFA.[6][7]

  • Cooling & pH Adjustment: Cool the sample to room temperature. Adjust the pH to ≥12.5 by slowly adding approximately 5 mL of 30% (w/v) NaOH.[6] This step neutralizes the acid and prepares the sample for extraction.

Extraction and Clean-up Protocol

This protocol uses a combination of liquid-liquid extraction (LLE) to remove fats and solid-phase extraction (SPE) for further purification.

G start Hydrolyzed Sample (pH ≥12.5) l_l_e Liquid-Liquid Extraction (Add Ethyl Acetate, Vortex, Centrifuge) start->l_l_e collect Collect Organic Layer (Supernatant) l_l_e->collect evap Evaporate to Dryness (Rotary Evaporator) collect->evap reconstitute Reconstitute Residue (e.g., in MilliQ Water) evap->reconstitute spe SPE Clean-up (e.g., Oasis MCX Cartridge) reconstitute->spe elute Elute FFA spe->elute final_evap Evaporate Eluate & Reconstitute in Mobile Phase for Analysis elute->final_evap end Ready for Injection final_evap->end

References

Application Notes and Protocols for the Liquid Chromatographic Separation of Florfenicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of florfenicol using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). These methods are applicable for the analysis of florfenicol in various matrices, including pharmaceutical formulations, animal tissues, and feedstuffs.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic primarily used in veterinary medicine.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, residue monitoring, and quality control of florfenicol formulations. Liquid chromatography, particularly reversed-phase HPLC and UHPLC, is the most common technique for the determination of florfenicol.[2] The choice of chromatographic conditions depends on the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Liquid Chromatography Conditions for Florfenicol Analysis

The following table summarizes various liquid chromatography conditions reported for the separation of florfenicol, providing a comparative overview of different methodologies.

ParameterMethod 1Method 2Method 3Method 4Method 5
Chromatography HPLC-UVHPLC-DADUHPLC-MS/MSHPLC-UVHPLC-UV
Stationary Phase C18e (250 mm × 4.6 mm, 5 µm)[3]Phenyl (dimensions not specified)[4]BEH C18 (dimensions not specified)[5]Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)[6]Waters Nova-pak® C-18 (150 mm × 3.9 mm, 4 µm)[7]
Mobile Phase Isocratic: Acetonitrile and water, pH adjusted to 2.8 with phosphoric acid[3]Gradient: Methanol and ethyl acetate (1:1, v/v) for extraction[4]Gradient: Water and acetonitrile[5]Isocratic: Acetonitrile-water (35:65, v/v)[6]Isocratic: Water/acetonitrile (75:25 v/v)[7]
Flow Rate 1.0 mL/min[3]Not SpecifiedNot Specified0.6 mL/min[6]1.2 mL/min[7]
Detection UV at 268 nm[3]Diode Array Detector (DAD) at 223 nm[4]Tandem Mass Spectrometry (MS/MS)[5]UV at 225 nm[6]UV at 224 nm[7]
Injection Volume Not SpecifiedNot SpecifiedNot SpecifiedNot Specified100 µL[7]
Column Temp. Room Temperature[3]Not SpecifiedNot Specified32 °C[6]40 °C[7]
LOD 0.60 µg/mL[3]Not SpecifiedNot Specified0.02 mg/kg[6]Not Specified
LOQ 2.4 µg/mL[3]Not SpecifiedNot Specified0.05 - 0.07 mg/kg[6]Not Specified
Linearity Range 480 - 1920 µg/mL[3]10 - 300 µg/mL[4]Not Specified0.05 - 200 µg/mL[6]Not Specified
Correlation (R²) 0.9997[3]0.999[4]>0.99[1]>0.9999[6]Not Specified

Experimental Protocols

Below are detailed protocols for the analysis of florfenicol based on established methods.

Protocol 1: HPLC-UV Method for Florfenicol in Pharmaceutical Formulations

This protocol is adapted from a method for the simultaneous determination of florfenicol and flunixin meglumine in an injectable solution.[3]

1. Materials and Reagents:

  • Florfenicol reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (deionized or HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic System:

  • HPLC system with a UV detector

  • C18e column (250 mm × 4.6 mm, 5 µm particle size)[3]

3. Preparation of Mobile Phase:

  • Prepare a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation, a starting point can be a 50:50 (v/v) mixture.

  • Adjust the pH of the aqueous component to 2.8 using diluted phosphoric acid before mixing with the organic solvent.[3]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of florfenicol (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 480 µg/mL to 1920 µg/mL).[3]

5. Sample Preparation:

  • Accurately weigh or measure a portion of the injectable solution.

  • Dilute the sample with the mobile phase to obtain a final concentration of florfenicol within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. Chromatographic Analysis:

  • Set the flow rate to 1.0 mL/min.[3]

  • Set the UV detector to a wavelength of 268 nm.[3]

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Identify and quantify the florfenicol peak based on the retention time and peak area of the standards.

Protocol 2: HPLC-DAD Method for Florfenicol in Medicated Feed

This protocol is based on a method for the simultaneous determination of florfenicol and thiamphenicol in medicated feedingstuffs.[4]

1. Materials and Reagents:

  • Florfenicol reference standard

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous magnesium sulfate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Milli-Q water

2. Chromatographic System:

  • HPLC system with a Diode Array Detector (DAD)

  • Phenyl--based chromatographic column[4]

3. Sample Preparation (Extraction and Clean-up):

  • Weigh a representative sample of the minced feed.

  • Extract the analytes from the feed with a mixture of methanol and ethyl acetate (1:1, v/v).[4]

  • Perform a dispersive solid-phase extraction (d-SPE) clean-up by adding anhydrous magnesium sulfate, PSA, and C18 sorbents to the extract.[4]

  • Vortex and centrifuge the mixture.

  • Take an aliquot of the supernatant, evaporate it to dryness, and resuspend the residue in Milli-Q water.[4]

  • Filter the final solution before injection.

4. Chromatographic Analysis:

  • The specific mobile phase composition and gradient program should be optimized for the phenyl column.

  • Set the DAD to monitor the wavelength of 223 nm.[4]

  • Inject the prepared sample and standard solutions.

  • Quantify florfenicol based on the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for Florfenicol Analysis by HPLC

The following diagram illustrates the general workflow for the analysis of florfenicol using HPLC, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Collection (e.g., Pharmaceutical, Tissue, Feed) extraction Extraction (e.g., with Acetonitrile or Methanol/Ethyl Acetate) start->extraction cleanup Clean-up (e.g., Filtration, SPE, d-SPE) extraction->cleanup hplc HPLC System (Pump, Injector, Column) cleanup->hplc detection Detection (UV, DAD, or MS/MS) hplc->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quant Quantification (Peak Integration & Calibration) data_acq->quant report Result Reporting quant->report

Caption: General workflow for florfenicol analysis by HPLC.

References

Application Note: Multiple Reaction Monitoring (MRM) for the Quantification of ent-Florfenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of ent-Florfenicol-d3, a deuterated internal standard for the synthetic antibiotic Florfenicol, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The document outlines the optimized Multiple Reaction Monitoring (MRM) transitions, experimental procedures, and data presentation, enabling researchers to accurately quantify Florfenicol in various matrices.

Introduction

Florfenicol is a broad-spectrum antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1][2][3][4] The monitoring of its residues in animal-derived food products is crucial for consumer safety. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[3][5] This document details the specific MRM parameters and a validated LC-MS/MS methodology for the reliable detection of this compound.

Quantitative Data: MRM Transitions for this compound

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying targeted compounds. For this compound, the deprotonated molecule [M-H]⁻ is selected as the precursor ion in negative electrospray ionization mode.[3][6] The precursor ion is then fragmented in the collision cell, and specific product ions are monitored. The following table summarizes the optimized MRM transitions for this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Cone Voltage (V)Collision Energy (eV)Ionization Mode
This compound359.0339.0-408Negative ESI
185.04018

Note: Enantiomers like ent-Florfenicol have identical mass spectrometric fragmentation patterns to their corresponding isomers. Therefore, the MRM transitions for Florfenicol-d3 are directly applicable to this compound.

Experimental Protocol

This protocol describes a robust method for the analysis of this compound, typically used as an internal standard in the quantification of Florfenicol in biological matrices such as serum and seminal plasma.[3][4]

Materials and Reagents
  • This compound certified standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Reference standards for Florfenicol and Florfenicol amine (optional, for analyte quantification)

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in a 10 mL volumetric flask with methanol.[3] Store the stock solution at -20°C in the dark.[3]

  • Working Solution (e.g., 2 µg/mL): Prepare working solutions by serial dilution of the stock solution with acetonitrile.[3]

Sample Preparation (Protein Precipitation)

This procedure is suitable for serum and seminal plasma samples.[3]

  • Transfer 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 80 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes at 20°C.

  • Transfer 20 µL of the supernatant to an LC vial containing 180 µL of ultrapure water.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

  • Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[3]

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 7.5 µL

  • Column Temperature: 30°C

  • Gradient Program:

    • 0-1.30 min: 5% B to 95% B

    • 1.30-2.50 min: Hold at 95% B

    • 2.50-3.00 min: 95% B to 5% B

    • 3.00-3.50 min: Re-equilibrate at 5% B

Mass Spectrometry (MS) Parameters:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: -2.80 kV[3]

  • Source Temperature: 150°C[3]

  • Desolvation Temperature: 600°C[3]

  • Cone Gas Flow: 50 L/h[3]

  • Desolvation Gas Flow: 900 L/h[3]

  • Collision Gas: Argon[3]

Experimental Workflow Diagram

experimental_workflow prep Sample Preparation lc UHPLC Separation prep->lc Inject Supernatant ms Mass Spectrometry (ESI-) lc->ms Eluent Introduction mrm MRM Analysis ms->mrm Precursor Ion Selection & Fragmentation data Data Acquisition & Quantification mrm->data Product Ion Monitoring

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

The provided MRM transitions and experimental protocol offer a reliable and sensitive method for the quantification of this compound using LC-MS/MS. This application note serves as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and food safety, facilitating the accurate analysis of Florfenicol and its residues.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ent-Florfenicol-d3 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ent-Florfenicol-d3 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical assay?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analyses. Its primary role is to ensure the accuracy and precision of the quantification of florfenicol by compensating for variations that can occur during sample preparation, injection, and analysis.[1][2] The ratio of the analyte signal to the internal standard signal is used to construct the calibration curve for quantification.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A2: SIL-IS, such as this compound, are considered the gold standard for quantitative bioanalysis.[2] This is because they have nearly identical chemical and physical properties to the analyte of interest (florfenicol). This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, providing the most accurate correction for any experimental variability.[2]

Q3: What are the initial steps to determine the optimal concentration of this compound?

A3: The initial step is to prepare a stock solution of this compound, for example, at a concentration of 100 µg/mL in a solvent like methanol.[1] From this stock, working solutions are prepared by serial dilution. A common starting concentration for the internal standard working solution in bioanalytical methods is around 2 µg/mL.[1] The optimal concentration should provide a consistent and reproducible signal across all samples without interfering with the analyte signal.

Q4: How can I assess the selectivity of my method when using this compound?

A4: To ensure selectivity, you should analyze at least ten different blank matrix samples (e.g., serum, plasma) to check for any interfering peaks at the retention time of florfenicol and this compound.[1] The response of any interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.

Issue 1: High Variability in Internal Standard Response

Symptoms:

  • The peak area of this compound is inconsistent across calibration standards, quality control (QC) samples, and unknown samples.

  • The coefficient of variation (%CV) for the internal standard response exceeds 15%.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Acceptance Criteria/Target
Inconsistent Sample Preparation Review and standardize all steps of the sample preparation protocol, including pipetting, vortexing, and centrifugation times. Ensure complete protein precipitation and consistent supernatant transfer.[1]%CV of IS response should be within 15% for calibration standards and QCs.
Matrix Effects Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement. If significant matrix effects are observed, improve the sample cleanup method (e.g., switch from protein precipitation to solid-phase extraction).[1][3][4]The signal of the infused standard should remain stable during the injection of a blank matrix extract.
Instrument Instability Check the LC-MS/MS system for leaks, detector contamination, or fluctuations in spray voltage. Perform a system suitability test before each run.Consistent system performance according to manufacturer's specifications.
Improper Internal Standard Concentration The IS concentration may be too low, making it susceptible to variations in the matrix. Prepare a fresh, slightly more concentrated working solution and re-evaluate.A stable and reproducible IS signal across the analytical run.
Issue 2: Poor Recovery of the Internal Standard

Symptoms:

  • The peak area of this compound is consistently low in all samples.

  • Calculated recovery is below acceptable limits (typically >60%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Acceptance Criteria/Target
Inefficient Extraction Optimize the extraction solvent composition and volume. For protein precipitation, ensure the solvent-to-sample ratio is sufficient for complete precipitation. For SPE, evaluate different sorbents and elution solvents.Recovery should be consistent and reproducible, ideally above 60%.[5]
Analyte Adsorption Adsorption to plasticware or the LC column can lead to low recovery. Use low-binding tubes and vials. Flush the LC column with a strong solvent to remove any adsorbed compounds.Consistent peak areas for repeated injections of the same standard.
Degradation of Internal Standard Verify the stability of the this compound stock and working solutions. Prepare fresh solutions and compare the response.Freshly prepared standards should yield the expected response.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of the internal standard.

Materials:

  • This compound powder (purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Volumetric flasks (10 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (100 µg/mL):

    • Accurately weigh 1 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Dissolve the powder in methanol and bring the volume to the mark.

    • Store the stock solution at -20°C and protect it from light.[1]

  • Working Solution (2 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 200 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile. This will be the working solution to spike into samples.[1]

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract florfenicol and this compound from a biological matrix (e.g., serum, plasma).

Materials:

  • Serum/plasma samples

  • This compound working solution (2 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • LC vials with inserts

Procedure:

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the this compound working solution (2 µg/mL).[1]

  • Add 80 µL of acetonitrile.[1]

  • Vortex mix for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 21,000 x g for 10 minutes at 20°C.[1]

  • Transfer 20 µL of the clear supernatant to an LC vial containing 180 µL of ultra-pure water.[1]

  • Vortex briefly and inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 µL Sample Add_IS Add 20 µL this compound (2 µg/mL) Sample->Add_IS Add_ACN Add 80 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex 30s Add_ACN->Vortex Centrifuge Centrifuge 21,000 x g, 10 min Vortex->Centrifuge Transfer Transfer 20 µL Supernatant Centrifuge->Transfer Dilute Dilute with 180 µL Water Transfer->Dilute LC_MSMS LC-MS/MS Analysis Dilute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for sample preparation and analysis.

Troubleshooting_IS_Variability Start High IS Variability (>15% CV) Check_Prep Review Sample Prep Protocol Start->Check_Prep Check_Matrix Assess Matrix Effects Check_Prep->Check_Matrix No Standardize Standardize Pipetting & Mixing Check_Prep->Standardize Inconsistent? Yes Check_Instrument Check Instrument Performance Check_Matrix->Check_Instrument No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Matrix->Improve_Cleanup Suppression/Enhancement? Yes System_Suitability Run System Suitability Test Check_Instrument->System_Suitability Instability? Yes Optimize_Conc Optimize IS Concentration Check_Instrument->Optimize_Conc No

References

Technical Support Center: Addressing Matrix Effects in Florfenicol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for florfenicol analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to matrix effects in the quantification of florfenicol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact florfenicol analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as florfenicol, by co-eluting, undetected components in the sample matrix.[1][2] These interfering components can include endogenous materials like proteins, lipids, and salts.[1][3] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4][5] For instance, strong signal suppression has been observed for florfenicol amine (a key metabolite) in swine muscle, while significant signal enhancement has been noted for florfenicol in the same matrix.[6]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis of florfenicol?

A2: Ion suppression is a major concern in LC-MS/MS and can arise from several factors.[7] Co-eluting matrix components can compete with florfenicol for ionization in the MS source.[2][3] Other causes include changes in the physical properties of the droplets in the electrospray ionization (ESI) source, such as increased viscosity or surface tension, which can reduce solvent evaporation and the analyte's ability to reach the gas phase.[5][8] The presence of nonvolatile materials in the sample extract can also hinder the formation of gas-phase ions.[5]

Q3: How can I determine if my florfenicol analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are post-column infusion and the post-extraction spike method.[1]

  • Post-Column Infusion: A standard solution of florfenicol is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any signal drop or enhancement at the retention time of florfenicol indicates the presence of matrix effects.[1]

  • Post-Extraction Spike Method: This involves comparing the peak area of florfenicol in a standard solution to the peak area of a blank matrix extract that has been spiked with florfenicol at the same concentration after the extraction process.[1] A significant difference in peak areas suggests the presence of matrix effects. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak area in spiked post-extracted blank / Peak area in neat solution) x 100.[9]

Q4: What are the general strategies to mitigate matrix effects?

A4: Mitigating matrix effects is crucial for accurate and reliable results. Key strategies include:

  • Effective Sample Preparation: The most critical step is to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.[3][8][10]

  • Chromatographic Separation: Optimizing the LC method to separate florfenicol from co-eluting matrix components is essential.[2]

  • Use of Internal Standards: Stable isotope-labeled internal standards are highly effective in compensating for matrix effects as they behave similarly to the analyte during extraction and ionization.[2][4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[4]

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement Observed

This is a common issue where the signal intensity of florfenicol or its metabolites is unexpectedly low (suppression) or high (enhancement), leading to inaccurate quantification.

Troubleshooting Steps:

  • Confirm Matrix Effect: Use the post-column infusion or post-extraction spike method to confirm and quantify the extent of the matrix effect.

  • Improve Sample Cleanup:

    • If you are using protein precipitation, consider switching to a more selective method like SPE or LLE, which provide better removal of interfering substances.[3][5]

    • For complex matrices like animal tissues, a multi-step cleanup involving defatting, solid-supported liquid extraction, and cartridge cleanup may be necessary.[11]

  • Optimize Chromatography:

    • Adjust the mobile phase composition or gradient to improve the separation of florfenicol from matrix components.[2]

    • Consider using a different type of HPLC column.

  • Implement Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples to normalize for the matrix effect.[6]

  • Utilize a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled version of florfenicol (e.g., florfenicol-d3) is the most effective way to correct for matrix effects.[12]

Issue 2: Poor Recovery of Florfenicol During Sample Preparation

Low recovery indicates that a significant amount of the analyte is being lost during the extraction and cleanup steps.

Troubleshooting Steps:

  • Evaluate Extraction Solvent: The choice of extraction solvent is critical. For animal tissues, ethyl acetate is commonly used.[6][13] For serum and seminal plasma, protein precipitation with acetonitrile can be effective.[12] The efficiency of different solvents like acetone and acetonitrile should be compared for new matrices.[14]

  • Optimize Extraction pH: The pH of the extraction buffer can significantly influence the recovery of florfenicol. Experiment with different pH values to find the optimal condition.

  • Check SPE Cartridge and Elution Solvent:

    • Ensure the SPE cartridge is appropriate for the properties of florfenicol.

    • Verify that the elution solvent is strong enough to completely elute the analyte from the cartridge.

  • Minimize Evaporation Steps: If your protocol involves drying down the extract, be cautious as florfenicol can be lost if the temperature is too high or the drying time is too long.

Issue 3: High Variability in Results Between Replicate Injections

Inconsistent results can be a symptom of matrix effects that vary between samples.

Troubleshooting Steps:

  • Assess Sample Homogeneity: Ensure that your samples are thoroughly homogenized before taking an aliquot for extraction.

  • Standardize Sample Preparation: Inconsistent execution of the sample preparation protocol can introduce variability. Ensure all steps are performed consistently for all samples.

  • Investigate Matrix Variability: If analyzing samples from different sources, the matrix composition can vary, leading to different degrees of matrix effects.[7] In such cases, using a robust internal standard or performing standard addition for each sample may be necessary.

  • Clean the LC-MS System: Buildup of matrix components in the LC system and MS source can lead to fluctuating signal intensity. Regular cleaning and maintenance are crucial.

Experimental Protocols

Protocol 1: Extraction of Florfenicol from Bovine Tissues and Eel

This method involves hydrolysis, defatting, and a two-step cleanup process.[11]

  • Hydrolysis: Samples are hydrolyzed with hydrochloric acid.

  • Defatting: The hydrolyzed sample is defatted to remove lipids.

  • Cleanup:

    • Solid-supported liquid extraction.

    • Oasis MCX cartridge cleanup.

Protocol 2: Extraction of Florfenicol and Florfenicol Amine from Bull Serum and Seminal Plasma

A simple and rapid protein precipitation method.[12]

  • To 100 µL of sample, add 20 µL of internal standard working solution (florfenicol-d3 at 2 µg/mL in acetonitrile).

  • Add 80 µL of acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 21,000 x g for 10 minutes at 20°C.

  • Transfer 20 µL of the supernatant to an LC vial containing 180 µL of ultra-pure water.

Protocol 3: Extraction of Florfenicol from Animal Feed

This protocol uses a liquid-liquid extraction with ethyl acetate.[13]

  • Weigh 1 g of ground feed sample into a 15 mL conical tube.

  • Add 2 mL of Milli-Q water and 5 mL of ethyl acetate.

  • Mix for 20 minutes.

  • Centrifuge for 10 minutes.

  • Transfer the ethyl acetate supernatant to a new tube.

  • Evaporate the ethyl acetate to dryness.

  • Resuspend the residue in Milli-Q water and filter before LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Recovery of Florfenicol and its Metabolites in Various Matrices

AnalyteMatrixSample Preparation MethodRecovery (%)Reference
Florfenicol & MetabolitesBovine Muscle, Fat, Liver; EelHydrolysis, Defatting, SSLE, SPE93 - 104[11]
Florfenicol & Florfenicol AmineShrimpLiquid-Liquid Extraction (LLE)94 - 112.9[14]
FlorfenicolAnimal & Aquaculture ProductsLLE & modified QuEChERS76.12 - 109.57[9][15]
Florfenicol AmineAnimal & Aquaculture ProductsLLE & modified QuEChERS74.70 - 107.36[9][15]

Table 2: Matrix Effects Observed in Florfenicol Analysis

AnalyteMatrixSample PreparationMatrix Effect (%)ObservationReference
Florfenicol AmineSwine MuscleEthyl Acetate Extraction, LC-18 Cleanup11.1Strong Signal Suppression[6]
Florfenicol AmineSwine MuscleEthyl Acetate Extraction, MCX Cleanup8.1Strong Signal Suppression[6]
FlorfenicolSwine MuscleEthyl Acetate Extraction, LC-18 Cleanup148.5Strong Signal Enhancement[6]
FlorfenicolSwine MuscleEthyl Acetate Extraction, MCX Cleanup234.3Strong Signal Enhancement[6]

Visual Guides

Experimental_Workflow_for_Florfenicol_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tissue, Plasma, Milk) Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Cleanup/Purification Extraction->Cleanup Concentration Concentration/Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of florfenicol.

Troubleshooting_Matrix_Effects cluster_diagnosis Diagnosis cluster_solutions Solutions start Inaccurate or Variable Florfenicol Results check_matrix_effect Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_matrix_effect is_matrix_effect Significant Matrix Effect? check_matrix_effect->is_matrix_effect improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) is_matrix_effect->improve_cleanup Yes no_effect Check other parameters (e.g., instrument performance, standard stability) is_matrix_effect->no_effect No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_is Use Stable Isotope Internal Standard optimize_lc->use_is matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched

Caption: A decision tree for troubleshooting matrix effects in florfenicol analysis.

References

Technical Support Center: Analysis of ent-Florfenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing ent-Florfenicol-d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where non-target components in a sample reduce the ionization efficiency of the analyte of interest, in this case, this compound, in the ion source of a mass spectrometer.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4][5] When analyzing complex biological matrices such as plasma, serum, or tissue, endogenous materials like phospholipids, salts, and proteins can co-elute with this compound and compete for ionization, leading to unreliable quantitative results.[1][6]

Q2: How can I determine if my this compound signal is experiencing ion suppression?

A2: A common method to identify ion suppression is the post-column infusion experiment.[4][6] This involves continuously infusing a standard solution of this compound into the mass spectrometer after the analytical column while injecting a blank matrix sample. A drop in the stable baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[4]

Q3: What are the primary causes of ion suppression in my this compound analysis?

A3: The primary causes of ion suppression are co-eluting matrix components from the sample.[1][2] These can include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[1][4]

  • Endogenous small molecules: Various small molecules present in biological samples can compete for ionization.

  • Proteins and peptides: Inadequately removed proteins can also contribute to ion suppression.[6]

Q4: What are the first steps I should take to troubleshoot ion suppression?

A4: A logical troubleshooting workflow can help systematically address ion suppression. The first steps should focus on sample preparation and chromatography.

Troubleshooting_Ion_Suppression cluster_0 Troubleshooting Workflow for Ion Suppression start Ion Suppression Detected sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists ionization Adjust Ionization Source Parameters chromatography->ionization If suppression persists calibration Implement Matrix-Matched Calibration ionization->calibration For quantitative accuracy end Ion Suppression Minimized calibration->end

Caption: A flowchart outlining the systematic approach to troubleshooting ion suppression.

Q5: How can I improve my sample preparation to reduce matrix effects?

A5: Effective sample preparation is crucial for removing interfering matrix components.[5][6] Consider the following techniques:

  • Protein Precipitation (PPT): A simple and common method, but it may not remove all phospholipids and other small molecules, often resulting in significant matrix effects.[4][7][8]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds by utilizing a solid sorbent to selectively retain the analyte or the interferences.[9][10] Oasis MCX cartridges have been shown to be effective for florfenicol analysis.[11]

Q6: Can modifications to my LC method help minimize ion suppression?

A6: Yes, optimizing chromatographic conditions can separate this compound from interfering matrix components.[1]

  • Gradient Elution: Adjust the mobile phase gradient to better resolve the analyte from the matrix interferences.

  • Column Chemistry: Use a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity. A BEH C18 column has been successfully used for florfenicol analysis.[7][8]

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[2]

  • Metal-Free Columns: For certain compounds, interactions with metal surfaces in standard HPLC columns can cause signal suppression. Using metal-free columns could be a consideration.[12]

Q7: How do I choose the right ionization source and settings?

A7: The choice of ionization source and its settings can impact the extent of ion suppression.

  • Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): ESI is generally more susceptible to ion suppression than APCI.[5] If your analyte is amenable to APCI, this could be a viable alternative.

  • Polarity Switching: Florfenicol and its deuterated standard are typically analyzed in negative ESI mode.[8][13] Fewer compounds ionize in negative mode, which can reduce the number of interfering species.[5]

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flow rates to maximize the signal for this compound while potentially minimizing the ionization of interfering compounds.[8][13]

Quantitative Data Summary

Table 1: Matrix Effects of Florfenicol in Various Biological Matrices

MatrixMatrix Effect (%)Analytical MethodReference
Beef-70.17 to 11.97LC-MS/MS[14]
Pork-67.60 to -7.20LC-MS/MS[14]
Chicken-68.74 to 9.22LC-MS/MS[14]
Shrimp-89.20 to 18.92LC-MS/MS[14]
Eel-84.68 to 3.88LC-MS/MS[14]
Flatfish-69.76 to 5.59LC-MS/MS[14]

Note: A negative value indicates ion suppression, while a positive value indicates ion enhancement. The wide ranges highlight the variability of matrix effects even within the same sample type.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol describes how to identify regions of ion suppression in your chromatogram.

Post_Column_Infusion_Workflow cluster_1 Post-Column Infusion Experimental Workflow setup LC-MS/MS System Setup infusion_prep Prepare this compound Infusion Solution setup->infusion_prep tee_connect Connect Syringe Pump to MS via Tee Union infusion_prep->tee_connect start_infusion Start Infusion and Acquire Stable Baseline tee_connect->start_infusion inject_blank Inject Blank Matrix Extract start_infusion->inject_blank analyze Monitor Signal for Dips (Suppression) inject_blank->analyze

Caption: Workflow for conducting a post-column infusion experiment to detect ion suppression.

Methodology:

  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases used for your assay.

  • Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and robust signal.

  • Connection: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min). Connect the syringe pump outlet to the LC flow path between the analytical column and the MS ion source using a T-union.

  • Baseline Acquisition: Start the LC flow and the syringe pump. Allow the system to equilibrate and acquire a stable baseline signal for the this compound.

  • Injection: Inject a blank sample matrix that has been through your sample preparation procedure.

  • Data Analysis: Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the signal intensity indicates ion suppression caused by co-eluting components from the matrix.

Protocol 2: Sample Preparation using Protein Precipitation

This is a basic protocol for sample preparation that can be a starting point for optimization.

Methodology:

  • Sample Aliquot: Take a known volume of your biological sample (e.g., 100 µL of serum or plasma).

  • Precipitating Agent: Add a cold precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (v/v) to the sample.[7][8]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Disclaimer: These protocols are intended as a general guide. Researchers should develop and validate their own methods for their specific applications.

References

Technical Support Center: Florfenicol Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common chromatographic interferences encountered during the analysis of florfenicol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in florfenicol chromatography?

A1: Chromatographic analysis of florfenicol can be susceptible to several sources of interference, primarily categorized as matrix effects and the presence of co-eluting compounds.

  • Matrix Effects: These are caused by components of the sample matrix (e.g., tissues, feed, milk) that can enhance or suppress the analyte signal, leading to inaccurate quantification.[1][2][3][4] Endogenous substances like lipids, phospholipids, and fatty acids are common culprits in livestock products.[5]

  • Co-eluting Compounds: These are substances that have similar retention times to florfenicol under the employed chromatographic conditions. This can include:

    • Metabolites: Florfenicol is metabolized in animals to compounds such as florfenicol amine (FFA), which is often the marker residue, as well as florfenicol alcohol and florfenicol oxamic acid.[1][2][6]

    • Degradation Products: Florfenicol can degrade under certain conditions, such as acidic or alkaline hydrolysis and photolysis, forming products like florfenicol amine and thiamphenicol.[7][8][9][10]

    • Related Antibiotics: Other antibiotics administered concurrently, such as thiamphenicol and chloramphenicol, may interfere with florfenicol analysis if not properly separated.[7][11]

Q2: How can I minimize matrix effects in my florfenicol analysis?

A2: Minimizing matrix effects is crucial for accurate and reliable quantification of florfenicol. Several strategies can be employed:

  • Effective Sample Preparation: A robust sample preparation protocol is the first line of defense. This can include:

    • Protein Precipitation: Using agents like acetonitrile to precipitate proteins from biological samples.[2]

    • Liquid-Liquid Extraction (LLE): To partition florfenicol into a solvent where it is more soluble and leave interfering substances behind.[3]

    • Solid-Phase Extraction (SPE): This is a highly effective cleanup technique. Various sorbents like C18 can be used to retain florfenicol while matrix components are washed away.[1][12][13] Dispersive SPE (dSPE) with sorbents like C18 and PSA can also be effective.[3][13][14]

  • Use of an Internal Standard: An internal standard, such as florfenicol-d3, can help to compensate for signal suppression or enhancement caused by matrix effects.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to correct for matrix effects.[3]

  • Chromatographic Optimization: Adjusting the mobile phase composition or gradient can sometimes help to separate florfenicol from interfering matrix components.

Q3: My florfenicol peak is showing tailing or fronting. What could be the cause and how do I fix it?

A3: Peak tailing or fronting can be caused by several factors. Here's a troubleshooting guide:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Residual sample components or precipitated buffers can interact with the stationary phase. Flush the column with a strong solvent.[15][16]

  • Poorly Packed Column Bed: This can create alternative paths for the analyte, leading to peak tailing. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of florfenicol and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column and analyte.

  • Dead Volume: Excessive tubing length or improper fittings can cause dead volume, leading to peak broadening and tailing.[17] Ensure all connections are secure and tubing is as short as possible.

Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks can arise from various sources. A systematic approach is needed for identification:

  • Blank Injection: Inject a blank solvent to rule out contamination from the solvent or the HPLC system itself.

  • Matrix Blank Injection: Inject a sample of the matrix known to be free of florfenicol to check for endogenous interferences.

  • Review Sample History: Consider any other drugs or substances the sample may have been exposed to.

  • Mass Spectrometry (MS) Detection: If available, LC-MS/MS is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information, which can help in elucidating the structure of the interfering compound.[7][8][9]

  • Forced Degradation Studies: To identify potential degradation products, subject a pure florfenicol standard to stress conditions (acid, base, oxidation, light) and analyze the resulting solution.[7][8][9][10]

Troubleshooting Guides

Guide 1: No Florfenicol Peak or Low Signal Intensity

This guide addresses the issue of not observing a florfenicol peak or having a significantly lower signal than expected.

No_Peak_Troubleshooting start Start: No/Low Florfenicol Peak check_system Check HPLC System (Pump, Injector, Detector) start->check_system system_ok System OK? check_system->system_ok check_standards Verify Standard Preparation and Stability standards_ok Standards OK? check_standards->standards_ok check_sample_prep Evaluate Sample Preparation Procedure sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok check_column Inspect Column Performance column_ok Column OK? check_column->column_ok system_ok->check_standards Yes resolve_system Troubleshoot System (Leaks, Blockages) system_ok->resolve_system No standards_ok->check_sample_prep Yes prepare_new_standards Prepare Fresh Standards standards_ok->prepare_new_standards No sample_prep_ok->check_column Yes optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) sample_prep_ok->optimize_sample_prep No replace_column Replace Column column_ok->replace_column No end Problem Resolved column_ok->end Yes resolve_system->check_system prepare_new_standards->check_standards optimize_sample_prep->check_sample_prep replace_column->end Peak_Shape_Troubleshooting start Start: Poor Peak Shape check_concentration Check Sample Concentration (Dilute if necessary) start->check_concentration concentration_ok Concentration OK? check_concentration->concentration_ok check_mobile_phase Verify Mobile Phase (pH, Composition) mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok check_column_health Assess Column Health (Flush, Check for Voids) column_health_ok Column Health OK? check_column_health->column_health_ok check_connections Inspect System Connections (Fittings, Tubing) connections_ok Connections OK? check_connections->connections_ok concentration_ok->check_mobile_phase Yes adjust_concentration Adjust Concentration concentration_ok->adjust_concentration No mobile_phase_ok->check_column_health Yes prepare_new_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_new_mp No column_health_ok->check_connections Yes replace_column Replace Column column_health_ok->replace_column No fix_connections Fix/Replace Connections connections_ok->fix_connections No end Problem Resolved connections_ok->end Yes adjust_concentration->check_concentration prepare_new_mp->check_mobile_phase replace_column->end fix_connections->end

References

Technical Support Center: Ensuring the Stability of ent-Florfenicol-d3 in Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of ent-Florfenicol-d3 in working solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Unexpected or inconsistent results in your experiments involving this compound may be attributable to the degradation of your working solutions. The following table outlines common problems, their potential causes, and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low analytical signal or reduced potency of the compound. Degradation of this compound in the working solution due to improper storage (temperature, light exposure) or solvent choice.Prepare fresh working solutions. Store stock solutions at -20°C or -80°C. Protect solutions from light. Verify the appropriateness of the solvent and consider performing a stability study.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products such as ent-Florfenicol amine-d3 or Thiamphenicol-d3.Characterize the unknown peaks using mass spectrometry to confirm their identity. Review solution preparation and storage procedures to minimize degradation.
Precipitation of the compound in the working solution. Poor solubility of this compound in the chosen solvent or solvent mixture, especially after dilution into aqueous buffers.For aqueous applications, first dissolve this compound in a water-miscible organic solvent like DMSO before diluting with your aqueous buffer. Do not store aqueous dilutions for more than a day.[1]
Inconsistent results between experimental replicates. Inconsistent preparation of working solutions or variable degradation rates due to differences in handling (e.g., time at room temperature).Standardize the protocol for preparing and handling working solutions. Ensure all aliquots are treated identically.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: For long-term stability, solid this compound should be stored at refrigerator temperatures (2-8°C). Stock solutions in organic solvents such as DMSO, ethanol, or methanol should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage and should be prepared fresh daily.[1]

Q2: Which solvents are suitable for preparing this compound working solutions?

A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide.[1] For analyses involving mass spectrometry, solvents such as acetonitrile and methanol are also commonly used. However, the stability in these solvents can vary. It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis.

Q3: What are the main degradation pathways for this compound?

A3: Based on studies of its non-deuterated analog, florfenicol, this compound is susceptible to degradation under acidic, alkaline, and photolytic (light-induced) conditions.[2][3][4] The primary degradation products are ent-Florfenicol amine-d3 and Thiamphenicol-d3, formed through hydrolysis and other chemical transformations.[2][3]

Q4: How can I tell if my this compound working solution has degraded?

A4: Degradation can be identified by a decrease in the concentration of the parent compound and the concurrent appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV or LC-MS). Comparing the chromatogram of a freshly prepared standard to that of your working solution is a reliable method for detecting degradation.

Q5: Is it necessary to perform a stability study for my specific experimental conditions?

A5: Yes, it is highly recommended. While general guidelines are provided here, the stability of this compound can be influenced by the specific solvent, concentration, pH, and temperature used in your experiment. A short-term stability study under your experimental conditions will provide the most accurate assessment of the compound's integrity.

Experimental Protocol: Stability Assessment of this compound in a Working Solvent

This protocol describes a general method for evaluating the stability of this compound in a chosen organic solvent using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • This compound

  • High-purity solvent (e.g., HPLC-grade Methanol, Acetonitrile, or DMSO)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

2. Preparation of Stock and Working Solutions:

  • Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a working solution at the concentration you typically use in your experiments (e.g., 10 µg/mL).

3. Stability Study Design:

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Storage Conditions: Aliquot the working solution into separate vials for each time point and store them under your typical experimental conditions (e.g., room temperature on the benchtop, protected from light in an autosampler at 4°C).

  • Analysis: At each designated time point, inject an aliquot of the working solution into the HPLC or LC-MS system.

4. HPLC-UV/LC-MS Analysis:

  • Mobile Phase: A common mobile phase for florfenicol analysis is a mixture of ammonium acetate buffer (pH 4.5) and methanol (e.g., 70:30 v/v).[2]

  • Column: A C18 reversed-phase column is typically used.

  • Detection: Monitor the absorbance at a wavelength of 224 nm for HPLC-UV. For LC-MS, monitor the parent ion of this compound and its potential degradation products.

  • Quantification: Record the peak area of the this compound peak at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

  • Plot the percentage of remaining this compound against time to visualize the degradation profile.

  • A loss of more than 5-10% of the initial concentration may indicate significant degradation and the need to adjust your experimental workflow (e.g., preparing solutions more frequently).

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock and Working Solutions aliquot Aliquot for Time Points prep->aliquot store Store Under Experimental Conditions aliquot->store analyze Analyze by HPLC/LC-MS at Each Time Point store->analyze data Calculate % Remaining and Plot vs. Time analyze->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathway of this compound parent This compound amine ent-Florfenicol amine-d3 parent->amine Hydrolysis thia Thiamphenicol-d3 parent->thia Other Transformations

Caption: Potential degradation products of this compound.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Validation of Florfenicol Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. Ensuring the accuracy and consistency of florfenicol residue detection is critical for food safety, regulatory compliance, and drug development. This document focuses on the inter-laboratory validation of common analytical techniques, presenting supporting experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

Introduction to Florfenicol Quantification

Florfenicol (FF) is a synthetic antibiotic effective against various bacterial diseases in cattle, swine, poultry, and aquaculture.[1] Due to potential human health risks associated with antibiotic residues in food products, regulatory bodies like the European Union (EU) and the U.S. Food and Drug Administration (FDA) have established Maximum Residue Limits (MRLs) for florfenicol in animal-derived foods.[1][2]

In many animal species, florfenicol is rapidly metabolized to florfenicol amine (FFA).[1] Consequently, regulatory standards often define the marker residue as the "sum of florfenicol and its metabolites measured as florfenicol amine".[1] This necessitates analytical methods that include a hydrolysis step to convert florfenicol and its metabolites into florfenicol amine prior to quantification, ensuring an accurate measure of the total residue. The validation of these methods, particularly through inter-laboratory studies, is essential to guarantee their reliability, reproducibility, and universal applicability across different testing facilities.

Experimental Protocols

Accurate quantification of florfenicol relies on robust and validated analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Below are detailed methodologies for each.

HPLC Method for Florfenicol in Animal Feed (Inter-Laboratory Study Protocol)

This method was successfully validated in a 4-laboratory collaborative study for the quantification of florfenicol in Type C medicated swine feeds.[3][4]

  • Sample Preparation and Extraction:

    • Grind the feed sample (mash or pellet form) to a fine consistency.

    • Extract florfenicol from the ground feed by shaking and sonicating with an acetonitrile-water solution.[3]

  • Cleanup:

    • Use an Envi-Carb solid-phase extraction (SPE) cartridge to clean up the extract.

    • The SPE cartridge retains matrix interferences while allowing florfenicol to pass through and elute.[3]

  • Quantification:

    • Dilute the collected eluent.

    • Inject the diluted eluent into a reversed-phase liquid chromatographic system.

    • Quantify the samples using an external standard analysis against multi-level calibration solutions.[3]

LC-MS/MS Method for Total Florfenicol in Animal Tissues

LC-MS/MS is the gold standard for confirmatory analysis, offering high sensitivity and specificity. This protocol is typical for determining total florfenicol (as florfenicol amine) in matrices like poultry, swine, bovine, and fish muscle.[5]

  • Hydrolysis:

    • Homogenize the tissue sample.

    • Perform an acid hydrolysis step (e.g., using hydrochloric acid) to convert florfenicol and its metabolites into the common marker residue, florfenicol amine (FFA).

  • Extraction and Cleanup:

    • Extract the analytes using an organic solvent, such as ethyl acetate mixed with ammonium hydroxide.[5]

    • Evaporate the solvent and remove fat using a solvent like hexane.[5]

    • Reconstitute the residue in a suitable buffer for analysis.

  • Chromatographic Separation and Detection:

    • Perform chromatographic separation using a C18 column with a gradient elution of water and acetonitrile (both containing a modifier like ammonium acetate).[5]

    • Operate the mass spectrometer with electrospray ionization (ESI) in either positive or negative polarity.

    • Use Selected-Reaction Monitoring (SRM) mode for quantification, with a deuterated internal standard (e.g., Chloramphenicol-D5) to ensure accuracy.[5]

Competitive ELISA for Florfenicol-Amine Screening

ELISA is a high-throughput method ideal for screening large numbers of samples for the presence of florfenicol amine.

  • Principle: The competitive ELISA involves competition between the free florfenicol-amine in the sample and a florfenicol-amine-enzyme conjugate for a limited number of specific antibody binding sites coated on a microtiter plate.[1]

  • Assay Procedure:

    • Add standards or prepared samples to the antibody-coated wells, followed by the florfenicol-amine-HRP (Horseradish Peroxidase) conjugate.

    • Incubate for a set time (e.g., 1 hour) to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate/chromogen solution (e.g., TMB). The enzyme on the bound conjugate converts the chromogen into a colored product.

    • Stop the reaction with an acid solution. The resulting color intensity is inversely proportional to the concentration of florfenicol-amine in the sample.[1]

    • Measure the optical density photometrically at 450 nm.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from validation studies, providing a clear comparison of method performance.

Table 1: Results of a 4-Laboratory Inter-Laboratory Study for Florfenicol in Swine Feed by HPLC.

This study demonstrates the method's ruggedness and reproducibility for quantifying florfenicol in medicated swine feeds (100-300 mg/kg).[3]

LaboratoryMean Recovery (%)Standard Deviation (SD)
Sponsor Lab100.72.0
Lab 299.62.8
Lab 398.81.4
Lab 499.31.7

Table 2: Comparison of Validated Florfenicol Quantification Methods in Various Matrices.

This table collates performance data from single-laboratory and inter-laboratory studies for HPLC, LC-MS/MS, and ELISA methods.

MethodMatrixAnalyte(s)LOQRecovery (%)Precision (% RSD)Reference
HPLC-UV Pasteurized MilkFlorfenicol12.2 µg/kg (LOD)69.1 - 79.4< 15[6]
HPLC-MS/MS Animal FeedFlorfenicol75 µg/kg93.913.6 (Repeatability), 15.4 (Reproducibility)[7]
LC-MS/MS Bovine & Fish MuscleFF & FFA0.11 µg/kg (CCβ)82 - 1111.1 - 10.1 (Repeatability), 4.3 - 18.1 (Within-Lab Repro.)[5]
LC-MS/MS Animal & Aquaculture ProductsFF & FFA0.02 - 10.4 µg/kg64.3 - 116.5≤ 18.05[8]
UHPLC-MS/MS Bull Serum & Seminal PlasmaFF & FFAN/AN/A< 15[9]
ELISA Fish, Kidney, Liver, Milk, EggFlorfenicol-AmineN/AN/AN/A[1]

FF = Florfenicol, FFA = Florfenicol Amine, LOQ = Limit of Quantification, LOD = Limit of Detection, RSD = Relative Standard Deviation, CCβ = Detection Capability.

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and concepts involved in method validation.

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow of a collaborative study to validate an analytical method across multiple laboratories.

G cluster_0 Phase 1: Preparation (Coordinating Lab) cluster_1 Phase 2: Analysis (Participating Labs) cluster_2 Phase 3: Data Evaluation (Coordinating Lab) A Define Method Protocol & Validation Plan B Prepare & Homogenize Test Materials (Blanks & Fortified Samples) A->B C Conduct Homogeneity & Stability Testing B->C D Distribute Blind Samples & Protocol to Participating Labs C->D E Lab 1: Analyze Samples D->E F Lab 2: Analyze Samples D->F G Lab n: Analyze Samples D->G H Collect Results from All Labs E->H F->H G->H I Perform Statistical Analysis (e.g., Cochran's, Grubbs' tests for outliers) H->I J Calculate Performance Parameters (RSDr, RSDR, HorRat) I->J K Publish Final Inter-Laboratory Study Report J->K

Workflow for an inter-laboratory method validation study.
Relationship of Analytical Validation Parameters

This diagram shows the logical hierarchy and relationship between key performance characteristics evaluated during method validation, based on guidelines like the European Commission Decision 2002/657/EC.[5]

G cluster_0 Method Performance Characteristics cluster_1 Core Parameters cluster_2 Precision Components A Overall Method Suitability B Accuracy (Trueness & Precision) A->B C Applicability A->C D Trueness (Recovery %) B->D E Precision (% RSD) B->E F Selectivity / Specificity C->F G Linearity & Range C->G H Decision Limit (CCα) Detection Capability (CCβ) C->H I Ruggedness / Robustness C->I J Repeatability (RSDr) (Intra-assay) E->J K Reproducibility (RSDR) (Inter-assay) E->K

Logical relationship of key method validation parameters.

References

The Gold Standard for Florfenicol Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the accurate quantification of florfenicol, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of ent-Florfenicol-d3 and other commonly used internal standards, supported by experimental data, to inform the selection of the most suitable option for high-precision bioanalysis.

The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry for its ability to compensate for variations in sample preparation and instrument response. In the analysis of the synthetic antibiotic florfenicol, this compound, the enantiomer of florfenicol with deuterium labeling, has emerged as a superior choice. This guide delves into the performance of this compound and compares it with an alternative, Chloramphenicol-d5, drawing upon published validation data.

Performance Data: A Head-to-Head Comparison

The accuracy and precision of an analytical method are critical metrics for its reliability. The following table summarizes the performance of this compound and Chloramphenicol-d5 in the quantification of florfenicol across various studies.

Internal StandardAnalyte(s)MatrixAccuracyPrecision (RSD/CV%)
This compound FlorfenicolBull Serum & Seminal PlasmaBias within ±15%[1][2][3]<15%[1][2][3]
Chloramphenicol-d5 Florfenicol, Chloramphenicol, Thiamphenicol, Florfenicol AmineChicken MuscleMean Recoveries: 95.1% to 107.3%[4]Intra-day: <10.9%, Inter-day: <10.6%[4]
Chloramphenicol-d5 Florfenicol, Chloramphenicol, ThiamphenicolAnimal FeedRecoveries between -20% and +10%[5]12% to 19%[5]
Chloramphenicol-d5 Florfenicol, Chloramphenicol, Thiamphenicol, Florfenicol AmineAnimal & Aquaculture ProductsRecovery: 76.12–109.57%[6]≤18.05%[6]
Chloramphenicol-d5 Florfenicol, ChloramphenicolLiquid Milk, Milk Powder, Bovine MuscleGood accuracy at 5-15 µg/kg[7]Good precision[7]

The Workflow of Florfenicol Analysis

The general workflow for the analysis of florfenicol in biological matrices using an internal standard involves several key steps from sample preparation to data acquisition. The following diagram illustrates this process.

Florfenicol Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Addition Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation UPLC UHPLC Separation Evaporation->UPLC Injection MS Tandem Mass Spectrometry (MS/MS) Detection UPLC->MS Quantification Quantification using Calibration Curve MS->Quantification Results Report Results Quantification->Results

Figure 1. A generalized workflow for the quantitative analysis of florfenicol using an internal standard by LC-MS/MS.

Discussion of Comparative Performance

The data presented in the table highlights that methods utilizing this compound as an internal standard consistently report excellent accuracy (bias within ±15%) and precision (CV% <15%)[1][2][3]. This is the expected outcome when using a stable isotope-labeled analogue of the analyte, as it co-elutes and experiences identical ionization effects, thus providing the most accurate correction.

Chloramphenicol-d5 is another deuterated internal standard used in multi-residue methods that include florfenicol. While the reported recovery and precision values are generally within acceptable ranges for regulatory and monitoring purposes, they can exhibit greater variability compared to methods using the dedicated this compound standard. For instance, recovery ranges for florfenicol using Chloramphenicol-d5 can be as wide as 76.12–109.57%[6], and precision can reach up to 19%[5]. This wider variation may be attributed to differences in extraction efficiency and ionization response between florfenicol and chloramphenicol, as they are structurally different molecules.

For high-stakes applications such as pharmacokinetic studies in drug development or precise residue analysis, the superior accuracy and precision afforded by this compound make it the more reliable choice.

Experimental Protocols

To provide a comprehensive understanding of the methodologies behind the presented data, detailed experimental protocols are outlined below.

Method 1: Florfenicol Analysis using this compound[1]
  • Sample Preparation:

    • To 100 µL of bull serum or seminal plasma, 20 µL of this compound internal standard working solution (2 µg/mL in acetonitrile) is added.

    • Protein precipitation is induced by adding 80 µL of acetonitrile, followed by vortex mixing for 30 seconds and centrifugation at 21,000 ×g for 10 minutes.

    • 20 µL of the supernatant is transferred to an LC vial containing 180 µL of ultra-pure water.

  • UHPLC-MS/MS Conditions:

    • UHPLC System: Waters Acquity UPLC I-Class.

    • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Xevo TQ-XS triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative mode for florfenicol and this compound.

    • MRM Transitions: Specific precursor and product ions for florfenicol and this compound are monitored.

Method 2: Florfenicol Analysis using Chloramphenicol-d5[4]
  • Sample Preparation:

    • A 2 g sample of minced chicken muscle is homogenized.

    • Chloramphenicol-d5 internal standard is added.

    • Extraction is performed with ethyl acetate containing 2% ammonium hydroxide.

    • The organic layer is separated and defatted with n-hexane.

    • The extract is cleaned up using an Oasis MCX solid-phase extraction cartridge.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series.

    • Column: XTerra MS C18 column (2.1 × 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 0.2 mL/min.

    • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

    • MRM Transitions: Specific transitions for florfenicol and Chloramphenicol-d5 are monitored.

Conclusion

For researchers and scientists requiring the highest level of accuracy and precision in florfenicol quantification, this compound is the demonstrably superior internal standard. Its identical chemical properties to florfenicol ensure the most effective compensation for analytical variability. While Chloramphenicol-d5 can be a suitable internal standard for multi-residue screening methods, the data indicates a potential for greater variability in accuracy and precision. The choice of internal standard should, therefore, be guided by the specific requirements of the analytical study, with a strong recommendation for this compound in demanding quantitative applications.

References

A Head-to-Head Battle of Internal Standards: Ent-Florfenicol-d3 vs. Chloramphenicol-d5 in Florfenicol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of veterinary antibiotic residues is paramount for ensuring food safety and conducting accurate pharmacokinetic studies. The choice of an appropriate internal standard is a critical determinant of analytical method performance, particularly in complex matrices. This guide provides an objective comparison of two commonly used internal standards for the analysis of florfenicol: ent-Florfenicol-d3, a deuterated analog of the analyte, and chloramphenicol-d5, a deuterated analog of a structurally related but different compound.

This comparison delves into their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key concepts to aid in the selection of the most suitable internal standard for florfenicol quantification.

Principle of Internal Standardization

The core principle of using an internal standard (IS) in quantitative analysis is to correct for the potential loss of analyte during sample preparation and for variations in instrument response. An ideal IS mimics the chemical and physical properties of the analyte of interest, ensuring that any variations affect both the analyte and the IS to the same extent. The ratio of the analyte signal to the IS signal is then used for quantification, leading to improved accuracy and precision.

cluster_workflow Analytical Workflow Sample Sample containing Florfenicol Add_IS Addition of Internal Standard (this compound or Chloramphenicol-d5) Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification

Caption: A generalized experimental workflow for the quantification of florfenicol using an internal standard with LC-MS/MS.

Performance Comparison: A Data-Driven Analysis

The selection of an internal standard is best guided by its performance in key validation parameters such as accuracy (trueness), precision, and its ability to compensate for matrix effects. While direct comparative studies are scarce, data from independent research provides valuable insights into the performance of this compound and chloramphenicol-d5.

Table 1: Comparison of Validation Parameters for this compound and Chloramphenicol-d5 as Internal Standards for Florfenicol Analysis

ParameterThis compoundChloramphenicol-d5Remarks
Structural Similarity Homologous (Isotopologue of Florfenicol)Analogous (Structurally related phenicol)This compound is expected to better mimic the behavior of florfenicol.
Accuracy (Trueness/Recovery) Excellent (Bias within ±15%)[1]Good to Excellent (82-111%)[2][3]Both have shown acceptable accuracy in various matrices.
Precision (CV% or RSD%) Excellent (CV% < 15%)[1]Good (1.1% to 10.1%)[2][3]Both demonstrate good precision.
Linearity (R²) Excellent (R² > 0.99)[1]Not explicitly stated for florfenicol in the reviewed literature.Linearity is a fundamental requirement for quantitative methods.
Matrix Effect Compensation Expected to be superior due to structural similarity.May not effectively compensate for florfenicol's matrix effects. One study suggests it is only suitable for chloramphenicol itself.[4]This is a critical differentiator.

The Critical Role of Structural Similarity in Mitigating Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can enhance or suppress the ionization of the analyte, a phenomenon known as the matrix effect. An ideal internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing accurate correction. Due to its identical chemical structure (with the exception of isotopic substitution), this compound is expected to have the same chromatographic retention time and ionization efficiency as florfenicol, making it highly effective at compensating for matrix effects. Chloramphenicol-d5, being a different molecule, may have a different retention time and respond differently to matrix interferences, potentially leading to less accurate quantification of florfenicol.

cluster_logic Logical Relationship in Internal Standard Selection Analyte Florfenicol in Matrix Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect IS_Good This compound (Homologous IS) IS_Good->Matrix_Effect IS_Poor Chloramphenicol-d5 (Analogous IS) IS_Poor->Matrix_Effect Accurate_Result Accurate Quantification Matrix_Effect->Accurate_Result Compensation Inaccurate_Result Inaccurate Quantification Matrix_Effect->Inaccurate_Result Incomplete Compensation

Caption: The importance of structural similarity for effective matrix effect compensation and accurate quantification.

Experimental Protocols

Below are representative experimental protocols for the use of each internal standard in the analysis of florfenicol.

Protocol 1: Quantification of Florfenicol using this compound as an Internal Standard[1]

This protocol is adapted from a validated UHPLC-MS/MS method for the quantification of florfenicol in bovine serum and seminal plasma.

1. Sample Preparation:

  • To 100 µL of the sample (serum or seminal plasma), add 20 µL of this compound working solution (2 µg/mL in acetonitrile).

  • Add 80 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 21,000 x g for 10 minutes.

  • Transfer 20 µL of the supernatant to an LC vial containing 180 µL of ultrapure water.

2. UHPLC-MS/MS Conditions:

  • Column: BEH C18 reversed-phase column.

  • Mobile Phase: Programmed gradient elution.

  • Detection: Tandem mass spectrometry (MS/MS) with monitoring of at least two specific transitions for florfenicol and one for this compound.

  • Quantification: Based on the peak area ratio of florfenicol to this compound.

Protocol 2: Quantification of Florfenicol using Chloramphenicol-d5 as an Internal Standard[3]

This protocol is a general procedure based on methods for the analysis of phenicols in animal tissues.

1. Sample Preparation:

  • Homogenize 2 g of tissue sample.

  • Add a known amount of chloramphenicol-d5 internal standard solution.

  • Extract the analytes with an organic solvent (e.g., 10 mL of ethyl acetate containing 2% ammonium hydroxide).

  • Vortex and centrifuge.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., XTerra C18).[3]

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 2mM ammonium acetate.[3]

  • Detection: Tandem mass spectrometry (MS/MS) operated in selected-reaction monitoring (SRM) mode.

  • Quantification: Based on the peak area ratio of florfenicol to chloramphenicol-d5.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Florfenicol, like chloramphenicol, is a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of peptide bonds and thus halting protein elongation.

cluster_protein_synthesis Mechanism of Action of Florfenicol Ribosome Bacterial 70S Ribosome Subunit_50S 50S Subunit Ribosome->Subunit_50S Subunit_30S 30S Subunit Ribosome->Subunit_30S tRNA Aminoacyl-tRNA Subunit_50S->tRNA Inhibition Inhibition of Peptide Bond Formation Subunit_50S->Inhibition mRNA mRNA Subunit_30S->mRNA Peptide_Chain Growing Peptide Chain tRNA->Peptide_Chain Peptide_Chain->Inhibition Florfenicol Florfenicol Florfenicol->Subunit_50S binds to

Caption: Florfenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Conclusion and Recommendation

Based on the available evidence and theoretical principles, This compound is the superior internal standard for the quantification of florfenicol. Its homologous structure ensures that it closely mimics the behavior of florfenicol throughout the analytical process, from extraction to ionization. This leads to more effective compensation for matrix effects and, consequently, more accurate and reliable quantitative results.

While chloramphenicol-d5 has been used in multi-residue methods and can provide acceptable performance in some cases, its structural differences from florfenicol pose a significant risk of inadequate matrix effect correction. This can compromise the accuracy of the results, particularly in complex matrices or when high precision is required.

For researchers aiming for the highest level of accuracy and reliability in florfenicol quantification, the use of this compound as an internal standard is strongly recommended.

References

A Comparative Guide to Analytical Methods for Florfenicol Residue Detection

Author: BenchChem Technical Support Team. Date: November 2025

The accurate detection and quantification of florfenicol, a broad-spectrum synthetic antibiotic used in veterinary medicine, is crucial for ensuring food safety and regulatory compliance. This guide provides a comparative overview of the performance characteristics of various analytical methods for determining florfenicol residues in different matrices. The information is intended for researchers, scientists, and drug development professionals involved in food safety and quality control.

Performance Characteristics of Florfenicol Residue Methods

The selection of an appropriate analytical method for florfenicol residue analysis depends on factors such as the matrix type, required sensitivity, and the purpose of the analysis (e.g., screening vs. confirmation). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the performance characteristics of these methods based on published experimental data.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
HPLC-UV Fish Muscle0.044 µg/g-85.7 - 92.34.8 - 17.2[1]
Animal Feedstuffs0.02 mg/kg0.05 - 0.07 mg/kg80.6 - 105.3< 9.3[2]
Layer Meat----[3]
Pasteurized Milk12.2 µg/kg--< 15[4]
HPLC-DAD Raw Cow Milk6 - 12.4 ppb18 - 45 ppb82 - 111.54-[5]
Medicated Feed2.4 - 5.3 mg/kg3.8 - 5.6 mg/kg81.7 - 97.5-[6]
LC-MS/MS Bovine Tissues & Eel0.0005 mg/kg0.01 mg/kg93 - 104< 6[7]
Animal Feed-50 µg/kg-6.5 - 22[8]
Broiler Chicken Tissues20 - 50 µg/kg22.1 - 56.8 µg/kg87.08 - 115.8310.1 - 25.8[9]
Animal & Aquaculture Products0.005 - 3.1 µg/kg0.02 - 10.4 µg/kg64.26 - 116.51≤ 18.05[10]
UPLC-MS/MS Milk----[11]
Kidney----[12]
Tilapia Muscle0.0005 mg/kg0.01 mg/kg--[13]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are generalized experimental protocols for the key techniques used in florfenicol residue analysis.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

This method is widely used for routine monitoring due to its robustness and cost-effectiveness.

a. Sample Preparation:

  • Extraction: A representative sample (e.g., 2-5 g of homogenized tissue or 10 mL of milk) is extracted with an organic solvent such as ethyl acetate.[1][2][3] For milk samples, a deproteinization step using a buffer solution may precede extraction.[5]

  • Cleanup: The crude extract is often subjected to a cleanup procedure to remove interfering matrix components. This can involve liquid-liquid partitioning (e.g., with n-hexane) or solid-phase extraction (SPE) using cartridges like C18 or hydrophilic-lipophilic balance (HLB).[1][5]

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used for separation.[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[2] The pH of the aqueous phase may be adjusted with acids like formic acid or buffers.[5]

  • Detection: The UV or DAD detector is set at a wavelength where florfenicol exhibits maximum absorbance, typically around 223-225 nm.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for confirmation and quantification at trace levels.

a. Sample Preparation:

  • Hydrolysis: For the determination of total florfenicol residues, an acid hydrolysis step is often employed to convert florfenicol and its metabolites to florfenicol amine.[7][12][14] This involves heating the sample with hydrochloric acid.[7]

  • Extraction: The hydrolyzed or non-hydrolyzed sample is extracted with a solvent like ethyl acetate.[7][8]

  • Cleanup: The extract is purified using techniques such as solid-supported liquid extraction or SPE with cartridges like Oasis MCX.[7] For complex matrices like animal feed, a simple filtration may follow solvent evaporation and resuspension.[8]

b. LC-MS/MS Conditions:

  • Chromatography: Ultra-high-performance liquid chromatography (UPLC) is often used for faster analysis and better resolution.[12] A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][15]

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11] Two specific precursor-to-product ion transitions are monitored for both quantification and confirmation of florfenicol and its marker residue, florfenicol amine.[16]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the analysis of florfenicol residues, from sample collection to data analysis.

Florfenicol_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Sample Collection (Tissue, Milk, Feed etc.) Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (for total residue) Homogenization->Hydrolysis Optional Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Hydrolysis->Extraction Cleanup Cleanup (LLE, SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection Injection into LC System Concentration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV/DAD or MS/MS) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Confirmation Confirmation (e.g., Ion Ratios for MS/MS) Detection->Confirmation MS/MS Report Final Report Quantification->Report Confirmation->Report

Caption: General workflow for florfenicol residue analysis.

References

Safety Operating Guide

Personal protective equipment for handling ent-Florfenicol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ent-Florfenicol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. As a stereoisomer of Florfenicol, this compound should be handled with the same precautions as its parent compound, due to the absence of specific safety data for the deuterated enantiomer. Florfenicol is a synthetic antibiotic with potential health hazards, necessitating strict adherence to safety protocols to ensure personnel and environmental protection.

Hazard Identification and Classification

Based on the available Safety Data Sheets (SDS) for Florfenicol, the primary hazards are summarized below. It is prudent to assume that this compound exhibits similar toxicological properties.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Reproductive ToxicityH361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1]P201, P202, P280, P308+P313[1]
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs (Liver, Brain, Testis, Spinal cord, Blood, gallbladder) through prolonged or repeated exposure.[1][2]P260, P264, P270, P314[1]
Skin IrritationH315: Causes skin irritation.[2][3]P264, P280, P302+P352, P332+P313, P362+P364[3]
Eye IrritationH319: Causes serious eye irritation.[2][3]P264, P280, P305+P351+P338, P337+P313[3]
Acute Aquatic ToxicityH400: Very toxic to aquatic life.[4]P273, P391[2]
Chronic Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effects.[2][4]P273, P391, P501[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. The selection of appropriate PPE is dependent on the specific laboratory procedure being performed.

PPE Selection Protocol

start Start: Assess Experimental Procedure handling_solid Handling Solid Compound? (Weighing, Aliquoting) start->handling_solid handling_solution Handling Solution? (Dissolving, Transferring) start->handling_solution ppe_solid Required PPE: - Nitrile Gloves (double-gloved recommended) - Safety Goggles - Lab Coat - N95 Respirator (or higher) handling_solid->ppe_solid Yes low_exposure Low Potential for Exposure? (Small volumes, closed systems) handling_solution->low_exposure high_exposure High Potential for Exposure? (Large volumes, open systems, risk of splash) low_exposure->high_exposure No ppe_low_solution Required PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat low_exposure->ppe_low_solution Yes ppe_high_solution Required PPE: - Chemical Resistant Gloves (e.g., Nitrile) - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron over Lab Coat high_exposure->ppe_high_solution Yes

Caption: PPE selection workflow for handling this compound.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation and Area Setup :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood, especially when handling the solid powder.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don the appropriate respiratory protection if handling the solid compound.

    • Wear safety goggles or a face shield as determined by the PPE selection protocol.

    • Wear nitrile gloves. For handling the solid, consider double-gloving.

  • Handling the Compound :

    • Weighing : When handling the solid, perform this task in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. Use anti-static weighing dishes.

    • Dissolving : Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.

  • Post-Handling Procedures :

    • Decontaminate all surfaces with an appropriate solvent and then a cleaning agent.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield or goggles, then lab coat, and finally respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow

start Waste Generation solid_waste Solid Waste (Contaminated PPE, bench paper, vials) start->solid_waste liquid_waste Liquid Waste (Unused solutions, solvent rinses) start->liquid_waste sharps_waste Sharps Waste (Contaminated needles, Pasteur pipettes) start->sharps_waste solid_container Seal in a labeled, hazardous solid waste bag/container. solid_waste->solid_container liquid_container Collect in a labeled, leak-proof hazardous liquid waste container. Segregate halogenated and non-halogenated solvents. liquid_waste->liquid_container sharps_container Place in a designated, puncture-resistant sharps container. sharps_waste->sharps_container disposal Arrange for disposal through the institution's Environmental Health and Safety (EHS) office. solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Waste disposal workflow for this compound.

Disposal Procedures:
  • Solid Waste : All disposable items that have come into contact with this compound, such as gloves, bench paper, and empty vials, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. It is important to segregate waste streams based on their chemical composition (e.g., halogenated vs. non-halogenated solvents).

  • Decontamination of Glassware : Reusable glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The glassware can then be washed with soap and water.

  • Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions containing this compound down the drain.[2][5]

By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet for Florfenicol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.